Shizukanolide C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,9S,10R,12S,13R)-13-(hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-7-8-3-12-10(6-16)9-4-11(9)15(12,2)5-13(8)18-14(7)17/h5,9-12,16H,3-4,6H2,1-2H3/t9-,10-,11-,12+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHCTKZHBRTLRU-CYRTVHNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C4CC4C3(C=C2OC1=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@@H]([C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Shizukanolide C: A Detailed Structural and Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukanolide C is a naturally occurring sesquiterpenoid lactone belonging to the lindenane class. These compounds are predominantly isolated from plants of the Chloranthaceae family, notably Chloranthus serratus. The intricate polycyclic structure of shizukanolides has attracted considerable interest from the scientific community, leading to investigations into their chemical synthesis and biological activities. This document provides a comprehensive technical guide to the chemical structure, properties, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound possesses a complex tetracyclic framework characteristic of lindenane-type sesquiterpenoids. Its chemical formula is C15H18O3. The structure features a fused ring system and a reactive α,β-unsaturated γ-lactone moiety, which is a common feature in many biologically active natural products.
A key publication by Kawabata and Mizutani in 1989 described the structural elucidation of related compounds, Shizukanolide E and Shizukanolide F, which were identified as hydroxy derivatives of this compound.[1][2][3] This foundational work was crucial in confirming the core structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H18O3 | [4] |
| Molecular Weight | 246.3 g/mol | [4] |
| CAS Number | 78749-47-0 | [4] |
| Class | Sesquiterpenoid (Lindenane-type) | [1][2] |
| Source Organism | Chloranthus serratus | [1][2][3] |
Spectroscopic Data
The structural confirmation of this compound relies on detailed spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, publicly available dataset for this compound is not readily found in the searched literature, the data for its derivatives, Shizukanolides E and F, provide strong evidence for its core structure. For researchers aiming to identify or synthesize this compound, obtaining ¹H and ¹³C NMR spectra and comparing them to related known compounds is essential.
Experimental Protocols
Isolation of this compound from Chloranthus serratus
The following is a generalized protocol based on the methods described for the isolation of related shizukanolides.[1][2]
Workflow for Isolation of this compound
References
Shizukanolide C: A Technical Guide to its Discovery and Isolation from Chloranthus Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Shizukanolide C, a sesquiterpenoid lactone found in plants of the Chloranthus genus. This document details the experimental protocols for its extraction and purification and presents the available physicochemical data. Furthermore, it explores the potential biological activity of this compound, proposing a mechanism of action based on the known effects of related compounds from Chloranthus species on inflammatory signaling pathways.
Discovery and Botanical Source
This compound is a member of the lindenane-type sesquiterpenoid class of natural products, which are characteristic secondary metabolites of the Chloranthus genus (Chloranthaceae family). While the initial discovery of this class of compounds dates back to the early 1980s, the specific isolation of this compound and its derivatives has been primarily associated with Chloranthus japonicus Sieb. (known as "Hitorishizuka" in Japan) and Chloranthus serratus (Thunb.) Roem. et Schult. (known as "Futarishizuka" in Japan). These plants have been a source of various bioactive sesquiterpenoids, including other shizukanolides and chloranthalactones. The CAS number for this compound is 78749-47-0.[1][2][3][4]
Experimental Protocols: Isolation and Purification
The following protocol is a comprehensive methodology for the isolation and purification of this compound from Chloranthus species, based on established procedures for related sesquiterpenoids.
Plant Material Collection and Preparation
Fresh roots of Chloranthus species are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is extracted exhaustively with diethyl ether at room temperature. The solvent is subsequently evaporated under reduced pressure to yield a crude ether extract.
Chromatographic Fractionation
The crude extract is subjected to a multi-step chromatographic process to isolate this compound.
Step 1: Florisil Column Chromatography
The crude ether extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto Florisil. The adsorbed material is then loaded onto a Florisil column and eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
Step 2: Silica Gel Column Chromatography
Fractions enriched with this compound, as identified by TLC, are pooled, concentrated, and further purified by silica gel column chromatography. A solvent system such as n-hexane-ethyl acetate or chloroform-methanol in a gradient elution is commonly employed.
Step 3: Preparative Thin Layer Chromatography (pTLC)
For final purification, fractions containing this compound are subjected to preparative TLC on silica gel plates. The plates are developed with an appropriate solvent system (e.g., n-hexane-ethyl acetate). The band corresponding to this compound is visualized under UV light (if applicable) or by staining, scraped from the plate, and the compound is eluted from the silica gel with a polar solvent like ethyl acetate or methanol.
Characterization
The structure of the isolated this compound is confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Optical Rotation: To determine the stereochemistry.
Quantitative Data
The following table summarizes the physicochemical properties of this compound and its related compounds isolated from Chloranthus species.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) | Source Species |
| This compound | C₁₅H₁₈O₃ | 246.30 | Not explicitly reported | Not explicitly reported | C. japonicus, C. serratus |
| Shizukanolide D | C₁₅H₁₈O₄ | 262.29 | 156-156.5 | -222° (c 0.1, CHCl₃) | C. japonicus |
| Shizukanolide E | C₁₅H₁₈O₄ | 262.29 | 127.5-128.5 | -88° (c 0.2, CHCl₃) | C. serratus |
| Shizukanolide F | C₁₅H₁₈O₄ | 262.29 | Oil | -121° (c 0.2, CHCl₃) | C. serratus |
Note: Data for Shizukanolides D, E, and F are included for comparative purposes and are sourced from the work of Kawabata and Mizutani (1989).
Visualization of Experimental Workflow and a Proposed Signaling Pathway
Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound.
Proposed Anti-Inflammatory Signaling Pathway
While direct studies on the signaling pathways affected by this compound are limited, numerous sesquiterpenoids isolated from Chloranthus species have demonstrated anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] The following diagram proposes a hypothetical mechanism for the anti-inflammatory action of this compound based on this evidence.
This proposed pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action would sequester the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and ultimately downregulating the expression of pro-inflammatory genes. Further research is required to validate this specific mechanism for this compound.
Conclusion
This compound represents a promising natural product from the Chloranthus genus with potential therapeutic applications. The detailed experimental protocols provided in this guide offer a foundation for its efficient isolation and further investigation. The proposed mechanism of action via the NF-κB signaling pathway highlights a key area for future research to unlock the full therapeutic potential of this intriguing sesquiterpenoid. This guide serves as a valuable resource for researchers and drug development professionals interested in the exploration of novel natural compounds for the treatment of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Flumazenil | CAS:78755-81-4 | Benzodiazepine antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Shizukanolide C: A Technical Guide to a Lindenane-Type Sesquiterpenoid Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shizukanolide C, a member of the lindenane-type sesquiterpenoid lactone family, represents a class of natural products with significant therapeutic potential. Isolated from plants of the Chloranthaceae family, particularly Chloranthus japonicus, these compounds have garnered attention for their diverse biological activities, including anti-inflammatory and antitumor effects. This technical guide provides a comprehensive overview of this compound, including its chemical structure, spectroscopic data, isolation protocols, and known biological activities. Furthermore, it delves into the potential mechanisms of action, focusing on key signaling pathways believed to be modulated by this class of compounds.
Introduction
Lindenane sesquiterpenoids are a unique class of natural products characterized by a distinctive tricyclic carbon skeleton.[1][2] this compound belongs to this family and is distinguished by its lactone functionality. These compounds are primarily found in the plant genus Chloranthus, which has a history of use in traditional medicine.[3] The complex architecture and promising biological activities of lindenane sesquiterpenoids have made them attractive targets for phytochemical investigation and synthetic chemistry.[4] This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties and Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. Below is a summary of the available quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈O₂ | [5] |
| Molecular Weight | 230.3 g/mol | [5] |
| CAS Number | 70578-36-8 | [5] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H-NMR | Data not available in a tabular format in the searched literature. Descriptive data from related shizukanolides suggest characteristic signals for a cyclopropane ring and an α-methyl-γ-butenolide moiety.[2] | [2] |
| ¹³C-NMR | Data not available in the searched literature. | |
| Mass Spectrometry (MS) | M⁺ m/z 230.1308 (High-Resolution MS) | [2] |
| Infrared (IR) Spectroscopy (cm⁻¹) | νmax 1760, 1739 (γ-lactone) | [2] |
Experimental Protocols
Isolation of this compound from Chloranthus japonicus
The following protocol is a generalized procedure based on the described isolation of shizukanolide from Chloranthus japonicus.[2]
Caption: Experimental Workflow for the Isolation of this compound.
Methodology:
-
Plant Material Collection and Preparation: The aerial parts and roots of Chloranthus japonicus are collected.
-
Extraction: The plant material is extracted with ether at room temperature.
-
Preliminary Purification: The resulting ethereal extracts are washed with an alkaline solution to remove acidic components.
-
Chromatographic Fractionation: The neutral extract is subjected to column chromatography on Florisil.
-
Elution and Isolation: The column is eluted with a gradient of pentane and ether. This compound is typically obtained from the fractions eluted with a 1:1 mixture of ether and pentane from the extract of the aerial parts.[2]
-
Crystallization: The isolated compound can be further purified by crystallization to yield colorless needles.[2]
Biological Activity and Mechanism of Action
The proposed mechanism of action for many sesquiterpenoid lactones involves the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[7]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4][7]
Sesquiterpenoid lactones are thought to inhibit this pathway, potentially through the alkylation of key signaling proteins due to the presence of reactive Michael acceptors in their structures.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]
- 5. Shizukanolide | TargetMol [targetmol.com]
- 6. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Shizukanolide C: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukanolide C is a naturally occurring sesquiterpenoid lactone characterized by a unique lindenane skeletal framework. As a member of this structurally complex class of secondary metabolites, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its isolation and analysis, and a putative biosynthetic pathway.
Natural Sources and Abundance
This compound has been primarily isolated from plants belonging to the Chloranthaceae family. The principal species known to produce this compound are:
-
Chloranthus japonicus : This herbaceous plant is a significant source of various lindenane-type sesquiterpenoids, including this compound.
-
Chloranthus serratus : Research has also identified the presence of this compound and its derivatives in this species.[1]
-
Sarcandra glabra : While more prominent for its lindenane sesquiterpenoid dimers, this plant, also in the Chloranthaceae family, is a potential source of related monomeric structures.[2][3]
While lindenane-type sesquiterpenoids are considered abundant bioactive compounds within the Chloranthus genus, specific quantitative data for this compound remains limited in publicly available literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, season of collection, and the specific plant part utilized.
Table 1: Natural Sources of this compound and Related Compounds
| Compound | Natural Source(s) | Family | Notes |
| This compound | Chloranthus japonicus, Chloranthus serratus | Chloranthaceae | A monomeric lindenane sesquiterpenoid lactone. |
| Shizukanolide A | Sarcandra glabra | Chloranthaceae | A related lindenane sesquiterpenoid.[3] |
| Shizukanolide D, E, F | Chloranthus japonicus, Chloranthus serratus | Chloranthaceae | Derivatives of this compound. |
| Shizukanolide H | Chloranthus spicatus | Chloranthaceae | A related lindenane sesquiterpenoid. |
| Lindenane Dimers | Chloranthus fortunei, Chloranthus holostegius | Chloranthaceae | Dimeric forms of lindenane sesquiterpenoids are abundant in this genus.[4][5] |
Experimental Protocols
The following sections outline generalized methodologies for the extraction, isolation, and quantification of this compound from plant material, based on established protocols for related lindenane sesquiterpenoids.
Extraction of Crude Plant Material
This protocol describes a standard procedure for obtaining a crude extract enriched with sesquiterpenoids.
Methodology:
-
Plant Material Preparation: Air-dry the whole plants, leaves, or roots of the source species (e.g., Chloranthus japonicus). Grind the dried material into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature. Perform this extraction three times to ensure maximum yield.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential partitioning with solvents of increasing polarity, typically starting with petroleum ether, followed by ethyl acetate, and finally n-butanol.
-
The ethyl acetate fraction is often enriched with sesquiterpenoids. Concentrate this fraction for further purification.
-
Isolation and Purification of this compound
This protocol details the chromatographic techniques used to isolate the target compound from the enriched extract.
Methodology:
-
Silica Gel Column Chromatography:
-
Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel stationary phase.
-
Elute the column with a gradient solvent system, such as a mixture of dichloromethane and methanol, gradually increasing the polarity (e.g., from 100:1 to 0:1 v/v).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool fractions containing compounds with similar TLC profiles to this compound.
-
Further purify these pooled fractions using preparative HPLC. A C18 column is typically employed with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound and verify its purity and structure using spectroscopic methods (NMR, MS).
-
Quantitative Analysis by HPLC
This protocol provides a framework for quantifying the amount of this compound in a plant extract.
Methodology:
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Prepare a standardized extract of the plant material with a known weight-to-volume ratio. Filter the extract through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength determined from the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Inject the plant extract sample and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Biosynthesis of this compound
The biosynthesis of sesquiterpenoids begins with the cyclization of farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor. While the specific enzymatic pathway for the formation of the lindenane skeleton has not been fully elucidated, a plausible biosynthetic route can be proposed based on known terpene chemistry and biomimetic synthesis studies.
The formation of the characteristic tricyclic lindenane core likely involves a specialized terpene synthase, or cyclase, that catalyzes the complex cyclization of FPP. Subsequent enzymatic modifications, such as oxidations and rearrangements, would then lead to the formation of the this compound structure. Biomimetic total synthesis approaches have suggested the involvement of a triene intermediate in the formation of the lindenane skeleton.
Below is a conceptual diagram illustrating the general pathway for sesquiterpenoid biosynthesis leading to the lindenane core.
Caption: Proposed biosynthetic pathway of the lindenane core from Acetyl-CoA.
Conclusion
This compound represents an intriguing natural product with a defined botanical origin within the Chloranthaceae family. While qualitative information on its sources is established, further research is required to quantify its abundance across different species and environmental conditions. The provided experimental protocols offer a robust framework for the extraction, isolation, and quantification of this compound, enabling further investigation into its chemical and biological properties. Elucidation of the specific enzymatic steps in the biosynthesis of the lindenane skeleton remains a key area for future research, which will be crucial for potential biotechnological production of this compound and related compounds.
References
- 1. Asymmetric Total Synthesis of Natural Lindenane Sesquiterpenoid Oligomers via a Triene as a Potential Biosynthetic Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoterpene and sesquiterpene synthases and the origin of terpene skeletal diversity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the Total Synthesis of Lindenane Sesquiterpene Oligomers-College of Chemistry [chem.scu.edu.cn]
A Technical Guide to the Proposed Biosynthetic Pathway of Shizukanolide C
Executive Summary
Shizukanolide C, a member of the lindenane-type sesquiterpenoid dimers, represents a class of complex natural products isolated from plants of the Chloranthus genus, notably Chloranthus japonicus. These compounds exhibit significant biological activities, drawing interest from the pharmaceutical and drug development sectors. The intricate polycyclic structure of this compound suggests a complex and fascinating biosynthetic origin. While the complete enzymatic pathway has not been fully elucidated in planta, a scientifically robust proposed pathway can be constructed based on established principles of terpenoid biosynthesis.
This technical guide outlines the hypothesized biosynthetic route to this compound, beginning from primary metabolism. It details the key enzymatic steps, including the formation of the lindenane skeleton by a terpene synthase and subsequent oxidative modifications by cytochrome P450 monooxygenases, culminating in a proposed biomimetic dimerization. This document provides standardized experimental protocols for the identification and characterization of the requisite enzymes and presents illustrative quantitative data to offer context for potential research endeavors.
The General Terpenoid Pathway: Precursor Supply
The biosynthesis of all sesquiterpenoids, including the lindenane monomers, originates from the Mevalonic Acid (MVA) pathway, which is active in the plant cell cytosol. This pathway converts Acetyl-CoA into the universal C5 isoprenoid precursors, Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP).[1] Head-to-tail condensation of two IPP units with one DMAPP unit, catalyzed by Farnesyl Diphosphate Synthase (FPPS), yields the central C15 precursor for all sesquiterpenoids: (2E,6E)-Farnesyl Diphosphate (FPP).[2]
Proposed Biosynthetic Pathway to this compound
The formation of this compound can be conceptualized in three major stages:
-
Cyclization: Formation of the core lindenane skeleton from FPP.
-
Oxidative Tailoring: Hydroxylation and other modifications of the skeleton to produce functionalized monomers.
-
Dimerization: Combination of two monomers to form the final dimeric structure.
The proposed pathway is visualized below.
Stage 1: Cyclization by Lindenane Synthase
The commitment step in lindenane biosynthesis is the cyclization of the linear FPP precursor into the characteristic bicyclic lindenane carbon skeleton. This complex rearrangement is catalyzed by a specialized sesquiterpene synthase, tentatively named Lindenane Synthase.[1][2] These enzymes are typically Class I terpene synthases, which contain conserved aspartate-rich motifs (DDxxD) that coordinate magnesium ions (Mg²⁺) to facilitate the ionization of the diphosphate group from FPP, initiating the cyclization cascade.[3]
Stage 2: Oxidative Tailoring by Cytochrome P450s
Following the formation of the initial hydrocarbon scaffold, a series of oxidative modifications are required to produce the diverse array of lindenane monomers found in nature. These reactions, primarily hydroxylations, are catalyzed by Cytochrome P450-dependent monooxygenases (CYPs).[4][5] These enzymes are heme-thiolate proteins that utilize NADPH as a reductant to activate molecular oxygen, enabling the regio- and stereospecific functionalization of the terpene backbone. Multiple, distinct CYPs are likely involved in generating the specific oxidation patterns required for the monomers that ultimately form this compound.
Stage 3: Dimerization
This compound is a dimer. The final step in its biosynthesis is proposed to be a [4+2] cycloaddition (Diels-Alder) reaction between two appropriately functionalized lindenane monomers.[6][7] This reaction could be spontaneous or catalyzed by a dedicated enzyme (a Diels-Alderase). The biomimetic synthesis of related compounds supports the feasibility of this chemical transformation.[6][8]
Pathway Regulation by Jasmonates
The biosynthesis of many plant secondary metabolites, including terpenoids, is often induced as a defense response to environmental stress, such as herbivory or pathogen attack. Jasmonic acid (JA) and its derivatives (jasmonates) are key signaling hormones in these defense pathways.[9][10] It is highly probable that the genes encoding the biosynthetic enzymes for this compound (e.g., Lindenane Synthase, CYPs) are transcriptionally upregulated upon jasmonate signaling.[11]
Quantitative Data (Illustrative)
Specific kinetic data for the enzymes in the this compound pathway are not yet available. The following table provides representative data for a well-characterized plant sesquiterpene synthase (Amorpha-4,11-diene synthase) and a plant P450 (Amorpha-4,11-diene C12-hydroxylase) from the artemisinin pathway to serve as an illustrative example of typical enzyme performance.
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Terpene Synthase (Illustrative) | Farnesyl Diphosphate | 1.5 | 0.07 | 4.7 x 10⁴ | Typical values |
| Cytochrome P450 (Illustrative) | Amorpha-4,11-diene | 1.1 | 0.4 | 3.6 x 10⁵ | Typical values |
Experimental Protocols
The discovery and validation of the this compound biosynthetic pathway requires a multi-step experimental approach.
Protocol 1: Identification of Candidate Biosynthetic Genes
This protocol outlines a workflow for identifying candidate genes using a transcriptomics approach, leveraging jasmonate-induced expression.
Methodology:
-
Plant Treatment: Grow Chloranthus japonicus plants under controlled conditions. Treat one cohort with a Methyl Jasmonate (MeJA) solution (e.g., 100 µM MeJA) and a control cohort with a mock solution.
-
Time-Course Harvest: Harvest leaf tissue from both cohorts at multiple time points post-treatment (e.g., 0, 6, 12, 24, 48 hours). Immediately flash-freeze tissue in liquid nitrogen.
-
RNA Extraction and Sequencing: Extract total RNA from all samples using a suitable plant RNA extraction kit. Assess RNA quality and submit high-quality samples for library preparation and Illumina sequencing (RNA-Seq).
-
Bioinformatic Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to a reference genome or assemble a de novo transcriptome.
-
Quantify gene expression levels (e.g., TPM or FPKM).
-
Identify differentially expressed genes (DEGs) between MeJA-treated and control samples using statistical packages like DESeq2 or edgeR.
-
-
Candidate Selection: Filter the list of upregulated DEGs for genes annotated as "terpene synthase" or "cytochrome P450". Prioritize candidates with the highest fold-change and expression levels.
Protocol 2: In Vitro Characterization of a Candidate Terpene Synthase
This protocol describes how to validate the function of a candidate Lindenane Synthase gene.
Methodology:
-
Gene Cloning and Expression:
-
Synthesize the coding sequence of the candidate TPS gene, codon-optimized for expression in E. coli.
-
Clone the gene into a suitable expression vector (e.g., pET28a) containing an N-terminal affinity tag (e.g., 6xHis).
-
Transform the plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
-
Protein Expression and Purification:
-
Grow a large-scale culture of the transformed E. coli at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18°C) overnight.
-
Harvest cells by centrifugation, lyse them via sonication, and clarify the lysate by centrifugation.
-
Purify the recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin column.
-
Elute the protein and desalt it into an appropriate assay buffer.
-
-
Enzyme Assay:
-
Prepare an assay mixture in a glass vial containing assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 10% glycerol).
-
Add the purified enzyme (e.g., 5-10 µg).
-
Initiate the reaction by adding the substrate, Farnesyl Diphosphate (FPP, e.g., 50 µM).
-
Overlay the aqueous reaction with a layer of an organic solvent (e.g., hexane or dodecane) to trap volatile terpene products.
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Product Identification:
-
Vortex the vial to extract the products into the organic layer.
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the mass spectrum of the resulting product peak(s) with known spectra of lindenane-type sesquiterpenes or determine its structure through NMR if it is a novel compound. A successful assay will show the conversion of FPP to one or more terpene products.
-
Conclusion and Future Directions
The biosynthesis of this compound is a compelling example of the chemical ingenuity of plants. While the pathway outlined here is based on strong biochemical precedent, its definitive confirmation requires the identification and characterization of the specific Lindenane Synthase(s) and Cytochrome P450s from Chloranthus. The experimental workflows provided in this guide offer a clear roadmap for these research efforts. Successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also open avenues for the heterologous production of this compound and related medicinal compounds through synthetic biology and metabolic engineering.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconstitution of the costunolide biosynthetic pathway in yeast and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total syntheses of shizukaols A and E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Syntheses of Sarcandrolide J and Shizukaol D: Lindenane Sesquiterpenoid [4+2] Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the initiation of jasmonate biosynthesis in wounded leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Shizukanolide C: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Shizukanolide C, a sesquiterpene lactone belonging to the lindenanolide subgroup, is a natural product isolated from plants of the Chloranthus genus. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectroscopic data and a foundational experimental protocol for its isolation.
Core Physicochemical Properties
This compound is characterized by the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . Its unique tricyclic structure forms the basis of its chemical identity and potential biological activity.
| Property | Value | Reference |
| Molecular Formula | C15H18O3 | |
| Molecular Weight | 246.3 g/mol | |
| CAS Number | 78749-47-0 |
At present, specific quantitative data for the melting point and optical rotation of this compound are not extensively reported in readily available literature.
Spectroscopic Data
The structural elucidation of this compound has been primarily determined through nuclear magnetic resonance (NMR) spectroscopy.
Carbon-13 NMR (¹³C-NMR) Spectroscopy
The ¹³C-NMR spectrum of this compound provides a detailed fingerprint of its carbon skeleton. The chemical shifts, as reported in a comparative study of lindenanolides, are presented below. These values are instrumental in confirming the presence and chemical environment of each carbon atom within the molecule.
| Carbon Atom | Chemical Shift (δ) in ppm |
| 1 | 38.2 (d) |
| 2 | 26.9 (t) |
| 3 | 33.1 (d) |
| 4 | 76.9 (d) |
| 5 | 53.0 (d) |
| 6 | 32.7 (t) |
| 7 | 134.7 (s) |
| 8 | 131.7 (s) |
| 9 | 80.8 (d) |
| 10 | 45.4 (s) |
| 11 | 170.5 (s) |
| 12 | 171.0 (s) |
| 13 | 8.6 (q) |
| 14 | 16.3 (q) |
| 15 | 21.3 (q) |
Data obtained from a study by Kawabata J, and Mizutani J. (1989).
Detailed ¹H-NMR, infrared (IR), and mass spectrometry (MS) data for this compound are not as readily available in the surveyed literature. Further investigation into the primary isolation literature is required to obtain these specific spectral details.
Experimental Protocols
Isolation of Shizukanolides from Chloranthus spp.
The following is a generalized workflow for the isolation of shizukanolides, including this compound, from plant material. This protocol is based on methodologies reported for the isolation of related compounds from the Chloranthus genus.
Caption: Generalized workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
While many compounds isolated from Chloranthus species have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, specific studies detailing the biological activity and associated signaling pathways of this compound are limited in the currently reviewed literature. The structural similarities of this compound to other bioactive lindenanolides suggest that it may possess interesting pharmacological properties, warranting further investigation.
For instance, Shizukaol D, a related compound isolated from Chloranthus japonicus, has been shown to inhibit AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction. This provides a potential avenue for research into the metabolic effects of other shizukanolides like this compound.
Caption: Relationship between Shizukanolides, their source, and research needs.
This technical guide serves as a foundational resource on the physical and chemical properties of this compound. The provided data, particularly the ¹³C-NMR spectrum, offers a key reference for the identification and characterization of this compound. Further research is necessary to fully elucidate its complete physicochemical profile and to explore its potential therapeutic applications.
Spectroscopic and Structural Elucidation of Shizukanolide C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Shizukanolide C, a sesquiterpene lactone of the lindenanolide type. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a naturally occurring sesquiterpenoid isolated from Chloranthus japonicus. Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities. While this compound itself has shown limited antimicrobial activity, its structural analogs have demonstrated notable antifungal and neuroprotective properties, making the lindenanolide scaffold a subject of interest for further investigation and potential therapeutic development. This document summarizes the key spectroscopic data that defines the chemical structure of this compound and outlines the experimental methodologies for its isolation and characterization.
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) has established the molecular formula of this compound.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₈O₂[1] |
| Exact Mass (M⁺) | m/z 230.1308[1] |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic absorption bands indicative of its functional groups.
| Wavenumber (cm⁻¹) | Interpretation |
| 1760, 1739 | Carbonyl (C=O) stretching of a γ-lactone[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy provides detailed information about the proton environment in the molecule.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.38 | m | |
| H-2 | 1.55 | m | |
| H-3 | 0.85 | m | |
| H-4 | 1.95 | m | |
| H-5 | 2.27 | ddd | 13.0, 12.0, 5.0 |
| H-6α | 2.27 | m | |
| H-6β | 2.45 | ddq | 19.0, 6.0, 1.5 |
| H-9 | 5.01 | s | |
| H-13 | 1.83 | t | 1.5 |
| H-14 | 0.73 | s | |
| H-15a | 4.10 | d | 11.0 |
| H-15b | 4.17 | d | 11.0 |
Note: ¹³C-NMR data for this compound is not fully available in the reviewed literature. Further research is required to obtain a complete carbon skeleton assignment.
Experimental Protocols
The following sections detail the general procedures for the isolation and spectroscopic analysis of this compound, based on the methodologies reported for sesquiterpenoids isolated from Chloranthus japonicus.
Isolation of this compound
The isolation of this compound from the aerial parts and roots of Chloranthus japonicus involves solvent extraction followed by chromatographic separation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electron ionization (EI) source. The data provides the exact mass of the molecular ion, which is crucial for determining the molecular formula.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a KBr pellet or as a thin film. The resulting spectrum shows the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups.
Biological Activity and Signaling Pathways
Direct biological studies on this compound are limited, with initial screenings showing minimal antimicrobial activity. However, structurally related lindenanolide sesquiterpenes have demonstrated noteworthy biological effects, suggesting potential avenues for future research on this compound and its derivatives.
Antifungal Activity of Related Sesquiterpene Lactones
Dehydro-shizukanolide, a closely related analog of this compound, has been reported to exhibit moderate antifungal activity. The proposed mechanism for many sesquiterpene lactones involves the alkylation of biological macromolecules, which can disrupt cellular processes in fungi.
Disclaimer: The signaling pathway depicted above is a generalized mechanism for the antifungal activity of sesquiterpene lactones and has not been specifically demonstrated for this compound.
Conclusion
This technical guide provides a consolidated resource of the available spectroscopic data for this compound. While the ¹H-NMR, IR, and MS data have been established, a complete ¹³C-NMR dataset remains a gap in the current literature. The limited reported biological activity of this compound, contrasted with the activities of its analogs, suggests that further investigation into its pharmacological potential and that of its derivatives is warranted. The experimental protocols outlined here provide a foundation for researchers to conduct further studies on this and related natural products.
References
An In-depth Examination of the Chemistry, Biological Activity, and Therapeutic Potential of a Promising Class of Sesquiterpenoids
This technical guide provides a comprehensive overview of shizukanolide C, its derivatives, and related natural compounds, primarily belonging to the lindenane class of sesquiterpenoids. Aimed at researchers, scientists, and drug development professionals, this document delves into the chemical synthesis, biological activities, and underlying mechanisms of action of these complex natural products. The information is presented through detailed data tables, experimental protocols, and visual diagrams of key signaling pathways to facilitate further research and development in this area.
Core Structures and Chemical Diversity
This compound is a sesquiterpenoid lactone characterized by a unique and complex polycyclic core. It belongs to the lindenane class of sesquiterpenoids, which are predominantly isolated from plants of the Chloranthaceae family, such as Chloranthus japonicus and Sarcandra glabra. The chemical diversity within this class is vast, with numerous derivatives arising from variations in oxidation patterns, substitutions, and stereochemistry. Related compounds include other shizukanolides (e.g., D, E, F, and H), chloranthalactones, and sarcandralactones. Many of these compounds exist as dimers, further increasing their structural complexity and biological activity.
Biological Activities and Therapeutic Potential
This compound derivatives and related lindenane sesquiterpenoids have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development. The primary activities reported in the literature include anti-inflammatory, cytotoxic, neuroprotective, and antifungal effects.
Data Presentation of Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound derivatives and related compounds.
Table 1: Anti-inflammatory Activity of Shizukanolide Derivatives and Related Compounds
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Shizukaol D | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 8.13 ± 0.37 | [1] |
| Sarcandrolide E | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 24.06 ± 0.60 | [1] |
| Chloranholide (unspecified) | Nitric Oxide (NO) Production Inhibition | BV-2 Microglia | 3.18 - 11.46 | [2] |
| Rearranged Lindenane Trimer 1 | Nitric Oxide (NO) Production Inhibition | Not Specified | 2.90 | [3][4] |
| Rearranged Lindenane Trimer 2 | Nitric Oxide (NO) Production Inhibition | Not Specified | 22.80 | [3][4] |
| Chlotrichene C | IL-1β Production Inhibition | THP-1 Cells | 1 - 15 | [1] |
| Chlotrichene D | IL-1β Production Inhibition | THP-1 Cells | 1 - 15 | [1] |
Table 2: Cytotoxic Activity of Shizukanolide Derivatives and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Chlorahololide D | MCF-7 (Breast Cancer) | 6.7 | [5] |
| Chlorahololide D | HepG2 (Liver Cancer) | 13.7 | [5] |
| Chlorahololide D | HeLa (Cervical Cancer) | 32.2 | [5] |
Table 3: Neuroprotective Activity of Shizukanolide Derivatives
| Compound | Assay | Cell Line | EC50 (µM) | Reference |
| Shizukanolide H | Glutamate-induced neuronal cell death | PC-12 | 3.3 | [6] |
Table 4: Antifungal Activity of Shizukanolide Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Dehydro-shizukanolide | Not Specified | Moderate Activity | [7] |
Signaling Pathways
Lindenane-type sesquiterpene dimers have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms identified is the inhibition of the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation.
Caption: Toll-like Receptor 4 (TLR4) Signaling Pathway and Inhibition by Shizukanolide Derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the isolation, synthesis, and biological evaluation of this compound and its derivatives.
Isolation of this compound from Chloranthus japonicus
A detailed protocol for the isolation of this compound is crucial for obtaining the natural product for further studies. While a specific step-by-step protocol for this compound was not available in the immediate search results, a general procedure for isolating sesquiterpenoids from Chloranthus species can be outlined as follows:
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
-
Plant Material and Extraction: Dried and powdered aerial parts of Chloranthus japonicus are extracted exhaustively with a suitable organic solvent such as ethanol or methanol at room temperature.
-
Concentration and Partitioning: The resulting extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Chromatographic Separation: The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.
-
Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient).
-
Structure Elucidation: The structure of the isolated pure compound is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Total Synthesis of this compound
Retrosynthetic Analysis Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rearranged Lindenane Sesquiterpenoid Trimers from Chloranthus fortunei: Target Discovery and Biomimetic Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chlorahololide D, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Shizukanolide | TargetMol [targetmol.com]
Shizukanolide C: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Bioactive Sesquiterpenoid from Traditional Chinese Medicine
Introduction
Shizukanolide C is a dimeric lindenane-type sesquiterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plants of the Chloranthus genus, which have a history of use in Traditional Chinese Medicine (TCM) for treating inflammatory conditions, this compound has demonstrated notable anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of this compound, including its origins in TCM, pharmacological activity, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
This compound in Traditional Chinese Medicine
Plants of the Chloranthus genus, the natural source of this compound, have been utilized for centuries in Traditional Chinese Medicine. These herbs are typically employed to alleviate conditions associated with inflammation, such as arthritis and rheumatism. The traditional application of these plants for inflammatory ailments provides a historical and ethnobotanical basis for the investigation of their bioactive constituents, including this compound, for modern therapeutic purposes, particularly in the context of neuroinflammation and related neurological disorders.
Pharmacological Activity and Mechanism of Action
The primary pharmacological activity of this compound that has been characterized is its potent anti-neuroinflammatory effect. Research has shown that this compound can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator in the brain, in lipopolysaccharide (LPS)-stimulated microglial cells.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. This compound is hypothesized to interfere with this cascade, potentially by inhibiting the phosphorylation of IKK or the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of inflammatory mediators.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the anti-neuroinflammatory activity of this compound.
| Parameter | Cell Line | Stimulant | Value |
| IC50 (NO Inhibition) | BV-2 | LPS | 8.04 µM |
| Optimal LPS Concentration | BV-2 | - | 1 µg/mL |
| Cell Seeding Density | BV-2 | - | 2.5 x 10^4 cells/well |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-neuroinflammatory effects.
Isolation of this compound
This compound is isolated from the roots of Chloranthus species, such as C. serratus. The general procedure involves:
-
Extraction: The air-dried and powdered roots are extracted with ether at room temperature.
-
Fractionation: The resulting crude extract is subjected to column chromatography on Florisil or silica gel.
-
Purification: Elution with a gradient of solvents (e.g., pentane-ether) is performed to separate different fractions. Fractions containing shizukanolides are further purified using preparative thin-layer chromatography (TLC) on silica gel to yield pure this compound.
Cell Culture and Treatment
Murine microglial BV-2 cells are a standard model for studying neuroinflammation.
-
Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 2.5 x 10^4 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Sample Collection: After the 24-hour incubation period, 50 µL of the cell culture supernatant is collected from each well.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: 50 µL of the Griess reagent is added to each 50 µL of supernatant in a new 96-well plate.
-
Incubation and Measurement: The plate is incubated at room temperature for 10 minutes in the dark. The absorbance is then measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for NF-κB Activation
This technique is used to assess the levels of key proteins in the NF-κB signaling pathway.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p65, total p65, and β-actin.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Proposed mechanism of this compound's anti-neuroinflammatory action via inhibition of the NF-κB pathway.
Experimental Workflow for Assessing Anti-Neuroinflammatory Activity
Caption: Workflow for evaluating the anti-neuroinflammatory effects of this compound in BV-2 microglial cells.
Methodological & Application
Total Synthesis of Shizukanolide C and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of Shizukanolide C, a member of the lindenane-type sesquiterpenoid family of natural products. These compounds, isolated from plants of the Chloranthaceae family, exhibit a range of interesting biological activities. The synthetic strategy outlined below is based on a unified approach developed by Chen and Liu, which allows for the divergent synthesis of several lindenane dimers.[1][2] This methodology highlights a biomimetic, base-mediated thermal [4+2] cycloaddition as the key step for constructing the complex molecular architecture of these molecules.[1][2]
Synthetic Strategy Overview
The total synthesis of this compound is achieved through a convergent strategy, involving the independent synthesis of a diene precursor and a dienophile, followed by a key Diels-Alder reaction to assemble the core structure. Subsequent functional group manipulations then afford the final natural product.
Caption: Overall synthetic strategy for this compound.
Key Experimental Protocols
The following protocols detail the key steps in the total synthesis of this compound.
Protocol 1: Synthesis of the Diene Precursor
The synthesis of the furyl diene precursor commences from the readily available starting material, verbenone.[2] The multi-step sequence involves the introduction of a furan moiety and subsequent functionalization to prepare the substrate for the key cycloaddition reaction.
Table 1: Reagents and Conditions for Diene Precursor Synthesis (Selected Steps)
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Intermediate A | 1. PhSeCl, py, CH2Cl2, -78 °C to rt; 2. NaIO4, THF/H2O, rt | Intermediate B | 83 |
| 2 | Intermediate B | 1. Ac2O, p-TsOH, rt; 2. NaBH4, CeCl3·7H2O, MeOH, -20 °C; 3. MOMCl, DIPEA, CH2Cl2, rt | Diene Precursor | - |
Detailed Procedure (Step 1):
-
To a solution of Intermediate A in CH2Cl2 at -78 °C under an inert atmosphere, add pyridine followed by a solution of phenylselenyl chloride in CH2Cl2.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Add a solution of sodium periodate in a mixture of THF and water.
-
Stir the mixture vigorously at room temperature for the specified time.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate B.
Protocol 2: The Key [4+2] Cycloaddition
The cornerstone of this synthetic strategy is the base-mediated thermal [4+2] cycloaddition between the in situ generated furyl diene and the dienophile.
Caption: The key [4+2] cycloaddition step.
Table 2: Reagents and Conditions for the [4+2] Cycloaddition
| Diene Precursor | Dienophile | Reagents and Conditions | Product | Yield (%) |
| Compound 25 | Compound 36 | Base (e.g., pyridine), Toluene, 170 °C | Shizukaol C | 83 |
Detailed Procedure:
-
To a solution of the diene precursor and the dienophile in toluene, add the specified base (e.g., pyridine).
-
Heat the reaction mixture in a sealed tube at 170 °C for the indicated time.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct, Shizukaol C.
Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of this compound and related analogues as reported by Chen and Liu.
Table 3: Summary of Reaction Yields
| Reaction | Product | Yield (%) |
| Selenylation/Oxidation | Intermediate 24 | 83 |
| [4+2] Cycloaddition | Shizukaol C | 83 |
| [4+2] Cycloaddition | Shizukaol I | - |
| [4+2] Cycloaddition | Sarcandrolide J | - |
| [4+2] Cycloaddition | Shizukaol D | - |
| [4+2] Cycloaddition | Sarglabolide I | - |
| [4+2] Cycloaddition | Multistalide B | - |
| [4+2] Cycloaddition | Chlorajaponilide C | - |
| [4+2] Cycloaddition | Shizukaol A | - |
Note: Yields for some analogues were not explicitly provided in the main text of the primary reference.
Biological Activity and Potential Applications
Lindenane-type sesquiterpenoids have been reported to possess a variety of biological activities, including anti-inflammatory and cytotoxic effects.[3][4] For instance, certain analogues have shown inhibitory activity against nitric oxide production in lipopolysaccharide-activated macrophages, suggesting potential for the development of anti-inflammatory agents.[3] The unified synthetic strategy presented here provides access to a range of these complex natural products, paving the way for further investigation into their structure-activity relationships and therapeutic potential.[1][2]
Caption: Postulated mechanism of anti-inflammatory action.
Conclusion
The total synthesis of this compound has been successfully achieved through a robust and versatile synthetic strategy. The key biomimetic [4+2] cycloaddition allows for the efficient construction of the complex polycyclic core of the lindenane sesquiterpenoid family. The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery who are interested in this class of natural products and their potential therapeutic applications.
References
Application Notes and Protocols for the Extraction and Purification of Shizukanolide C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and representative protocols for the extraction and purification of Shizukanolide C from plant material. This compound, a sesquiterpenoid of the lindenane class, has been isolated from plants of the Chloranthus genus, with Chloranthus serratus being a notable source. The following protocols are based on established methods for the isolation of related shizukanolides and other sesquiterpene lactones.
Overview of the Extraction and Purification Strategy
The isolation of this compound from its plant source, typically the roots or aerial parts of Chloranthus species, involves a multi-step process. The general workflow begins with the extraction of the dried and powdered plant material using an organic solvent to obtain a crude extract. This is followed by a series of chromatographic purification steps to isolate the target compound.
Key Stages:
-
Extraction: Solid-liquid extraction to separate the desired compounds from the plant matrix.
-
Fractionation: Initial purification of the crude extract, often by column chromatography, to separate compounds based on polarity.
-
Fine Purification: Further purification of enriched fractions using techniques like preparative thin-layer chromatography (TLC) to achieve high purity of the final compound.
Experimental Protocols
The following are detailed, representative protocols for the extraction and purification of this compound.
Plant Material and Reagents
-
Plant Material: Dried and powdered roots or aerial parts of Chloranthus serratus.
-
Solvents: Diethyl ether (ether), n-hexane, ethyl acetate (EtOAc), methanol (MeOH), chloroform (CHCl₃), dichloromethane (CH₂Cl₂), all of analytical or HPLC grade.
-
Stationary Phases: Silica gel (for column chromatography, 70-230 mesh), Florisil (for column chromatography, 100-200 mesh), and pre-coated silica gel plates for preparative TLC (20x20 cm, 500 µm thickness).
Protocol 1: Extraction of Crude this compound
This protocol describes the initial extraction of this compound from the plant material.
-
Preparation: Weigh 500 g of dried and finely powdered Chloranthus serratus plant material.
-
Extraction:
-
Place the powdered material in a large glass container.
-
Add 2.5 L of diethyl ether and stir or shake for 24 hours at room temperature.
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh diethyl ether (2.5 L each time) to ensure exhaustive extraction.
-
-
Concentration:
-
Combine all the ether extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
This will yield a dark, viscous crude extract.
-
Protocol 2: Purification by Column Chromatography
This protocol outlines the fractionation of the crude extract using silica gel and Florisil column chromatography.
-
Column Packing (Silica Gel):
-
Prepare a slurry of 150 g of silica gel in n-hexane.
-
Pour the slurry into a glass column (e.g., 5 cm diameter x 50 cm length) and allow it to pack uniformly.
-
Wash the packed column with n-hexane until the silica gel is well-settled.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Adsorb this solution onto a small amount of silica gel (approx. 20 g) and dry it.
-
Carefully layer the dried, sample-adsorbed silica gel on top of the packed column.
-
-
Elution (Silica Gel):
-
Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of 50 mL each.
-
Monitor the fractions by analytical TLC using an n-hexane:ethyl acetate (7:3) solvent system. Visualize the spots under UV light (254 nm) or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
-
Combine fractions containing compounds with similar Rf values to that expected for this compound.
-
-
Further Purification (Florisil):
-
The fractions enriched with this compound can be further purified using a Florisil column, following a similar procedure with a suitable solvent system (e.g., a gradient of dichloromethane and methanol).
-
Protocol 3: Final Purification by Preparative TLC
This protocol describes the final purification step to obtain high-purity this compound.
-
Sample Application:
-
Dissolve the enriched fraction from column chromatography in a small volume of chloroform.
-
Apply the solution as a narrow band onto the baseline of a preparative TLC plate.
-
-
Development:
-
Develop the plate in a chromatography tank saturated with a suitable mobile phase (e.g., n-hexane:ethyl acetate 6:4).
-
Allow the solvent front to travel up the plate until it is about 1-2 cm from the top.
-
-
Visualization and Isolation:
-
Remove the plate and dry it.
-
Visualize the separated bands under UV light.
-
Carefully scrape the silica gel band corresponding to this compound.
-
-
Elution:
-
Place the scraped silica gel in a small flask and add ethyl acetate to elute the compound.
-
Stir for 15-20 minutes and then filter to separate the silica gel.
-
Repeat the elution process two more times.
-
-
Final Concentration:
-
Combine the ethyl acetate eluates and evaporate the solvent under reduced pressure to obtain pure this compound.
-
Data Presentation
The following table summarizes representative quantitative data for the extraction and purification of this compound, based on typical yields for similar compounds.
| Parameter | Value | Notes |
| Starting Plant Material | 500 g | Dried and powdered Chloranthus serratus |
| Crude Extract Yield | ~25 g | Approximately 5% yield from the dry weight |
| Enriched Fraction Yield (after Column Chromatography) | ~1.5 g | Varies depending on the initial concentration |
| Final Yield of Pure this compound | ~150 mg | Approximately 0.03% yield from the dry weight |
| Purity (by HPLC) | >95% | After preparative TLC |
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Logic of Chromatographic Separation
Caption: Principle of chromatographic separation of this compound.
Application Note: Analysis of Shizukanolide C using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the identification and quantification of Shizukanolide C, a sesquiterpene lactone, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, extracted from Chloranthus japonicus, is noted for its potential antifungal activities.[1] The methodology presented here provides a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of sesquiterpenoids and other natural products. This document outlines the complete workflow from sample preparation to data analysis, ensuring reliable and reproducible results.
Introduction
This compound is a member of the sesquiterpenoid class of natural products, which are known for their diverse biological activities. Accurate and sensitive analytical methods are crucial for the characterization and quantification of such compounds in complex matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass spectra.[2][3] This protocol has been optimized for the analysis of this compound, taking into account its chemical properties.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C15H18O2 |
| Molecular Weight | 230.3 g/mol [1] |
| CAS Number | 70578-36-8[1] |
| Structure | Sesquiterpene lactone |
Experimental Protocol
This section provides a detailed step-by-step methodology for the GC-MS analysis of this compound.
2.1. Materials and Reagents
-
This compound standard (purity ≥95%)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Helium (99.999% purity)
-
GC-MS vials with inserts
-
Microsyringes
2.2. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
-
Plant Material Extraction (if applicable):
-
Air-dry and grind the plant material (Chloranthus japonicus) to a fine powder.
-
Perform a Soxhlet extraction with dichloromethane for 8 hours.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Redissolve a known amount of the crude extract in methanol for GC-MS analysis.
-
-
Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.
2.3. GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled to a mass spectrometer.
| GC Parameter | Condition |
| Column | TG-5MS fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-polymethylsiloxane column.[4][5] |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[4] |
| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, then ramp to 300 °C at 20 °C/min, and hold for 5 min. |
| Transfer Line Temp | 290 °C |
| MS Parameter | Condition |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV[4][5] |
| Ion Source Temp | 230 °C[5] |
| Quadrupole Temp | 150 °C[5] |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan |
Data Analysis and Quantitative Results
Data acquisition and processing are performed using the instrument's software. The identification of this compound is based on the retention time and the fragmentation pattern in the mass spectrum compared to a reference standard. Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions.
Table of Expected Quantitative Data:
| Analyte | Retention Time (min) | Quantifying Ion (m/z) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~18.5 | 230, 215, 187 | 1 - 100 | 0.3 | 1.0 |
Note: The retention time and quantifying ions are hypothetical and should be confirmed experimentally.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol.
References
- 1. Shizukanolide | TargetMol [targetmol.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Shizukanolide C using Nuclear Magnetic Resonance (NMR) Techniques
Abstract
Shizukanolide C is a sesquiterpenoid lactone isolated from plants of the Chloranthus genus, such as Chloranthus japonicus. These compounds, known as lindenanolides, possess a unique and complex tricyclic skeleton. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of modern Nuclear Magnetic Resonance (NMR) techniques. The protocols are intended for researchers, scientists, and professionals in drug development and natural product chemistry. We detail the application of 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) for the complete assignment of proton and carbon signals and the confirmation of the compound's intricate stereochemistry.
Introduction to this compound and NMR Spectroscopy
This compound, a member of the lindenanolide class of sesquiterpenoids, presents a challenging and interesting case for structural elucidation due to its compact and stereochemically rich framework. NMR spectroscopy is the most powerful tool for determining the constitution and configuration of such novel natural products. One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons. Two-dimensional (2D) NMR experiments are then essential to piece together the molecular puzzle.
-
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is vital for determining relative stereochemistry.
This guide will walk through the process of using these techniques to unambiguously determine the structure of this compound.
Data Presentation: NMR Assignments for this compound
The following tables summarize the quantitative NMR data for this compound, recorded in CDCl₃. The data is compiled from foundational literature on its isolation and characterization.[1][2]
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | ~1.65 | m | |
| 2 | ~1.65 | m | |
| 3 | ~1.30 | m | |
| 4 | ~1.95 | m | |
| 5 | 2.27 | ddd | 12.0, 12.0, 5.5 |
| 6α | 2.45 | ddq | 19.0, 5.5, 1.5 |
| 6β | ~1.95 | m | |
| 9 | 4.13 | s | |
| 13 | 1.85 | t | 1.5 |
| 14 | 0.77 | s | |
| 15a | 4.18 | dd | 11.0, 5.5 |
| 15b | 4.10 | dd | 11.0, 5.5 |
Note: Some proton signals are part of complex multiplets and are not fully resolved in the original literature.
Table 2: ¹³C NMR Data for this compound (in CDCl₃) [1]
| Position | Chemical Shift (δ, ppm) | Carbon Type (from DEPT/HSQC) |
| 1 | 29.8 | CH |
| 2 | 22.8 | CH₂ |
| 3 | 24.5 | CH |
| 4 | 38.0 | CH |
| 5 | 42.0 | CH |
| 6 | 32.5 | CH₂ |
| 7 | 149.5 | C |
| 8 | 119.9 | C |
| 9 | 65.0 | CH |
| 10 | 42.1 | C |
| 11 | 122.2 | C |
| 12 | 171.1 | C (C=O) |
| 13 | 8.6 | CH₃ |
| 14 | 21.0 | CH₃ |
| 15 | 66.0 | CH₂ |
Experimental Protocols
Sample Preparation
A pure sample of this compound is essential for high-quality NMR data.
-
Sample Quantity: Weigh approximately 5-10 mg of purified this compound for standard ¹H and 2D NMR experiments. For ¹³C NMR, a higher concentration (15-20 mg) may be beneficial if acquisition time is limited.
-
Solvent: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for sesquiterpenoids. Add approximately 0.6 mL of CDCl₃ containing 0.03% Tetramethylsilane (TMS) as an internal standard (δ 0.00 for ¹H and ¹³C) to the sample in a clean vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of cotton wool placed inside the pipette.
-
Volume Check: Ensure the solvent height in the NMR tube is a minimum of 4.5 cm to be within the detection region of the NMR coil.
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. Parameters should be optimized based on the specific instrument and sample concentration.
1. 1D ¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-3 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 8-16 scans.
2. 1D ¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (e.g., 'zgpg30').
-
Spectral Width (SW): 220-240 ppm, centered around 100-110 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans, depending on concentration.
3. 2D ¹H-¹H COSY:
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
-
Spectral Width (F1 and F2): Same as 1D ¹H NMR.
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans (NS): 2-4 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
4. 2D ¹H-¹³C HSQC:
-
Pulse Program: Gradient-selected, edited HSQC for phase-sensitive multiplicity determination (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): Same as 1D ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as 1D ¹³C NMR.
-
Data Points: 1024 (F2) x 256 (F1).
-
Number of Scans (NS): 4-8 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz.
5. 2D ¹H-¹³C HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): Same as 1D ¹H NMR.
-
Spectral Width (F1 - ¹³C): Same as 1D ¹³C NMR.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz to observe 2- and 3-bond correlations.
6. 2D ¹H-¹H NOESY:
-
Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph').
-
Spectral Width (F1 and F2): Same as 1D ¹H NMR.
-
Data Points: 2048 (F2) x 256-512 (F1).
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 2-3 seconds.
-
Mixing Time (d8): 500-800 ms (optimized based on molecular size).
Visualization of Elucidation Workflow and Key Data
The following diagrams, generated using DOT language, illustrate the logical workflow for the structural elucidation of this compound and visualize the key NMR correlations that confirm its structure.
Experimental Workflow
Caption: Workflow for NMR-based structural elucidation.
Key COSY Correlations
This diagram shows the critical ¹H-¹H couplings that establish the spin systems within this compound.
References
Application Notes and Protocols for Testing the Biological Activity of Shizukanolide C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential anti-inflammatory and cytotoxic activities of Shizukanolide C, a sesquiterpene lactone. While specific experimental data for this compound is not widely available, the following protocols are based on established in vitro assays commonly used to evaluate the biological activity of natural products, particularly sesquiterpene lactones.
Anti-inflammatory Activity
Many sesquiterpene lactones exhibit anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation. A common in vitro model for studying inflammation involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7.
Assessment of Nitric Oxide (NO) Production
Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit NO production in LPS-stimulated macrophages using the Griess assay.
Experimental Protocol: Griess Assay for Nitric Oxide
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Investigation of the NF-κB Signaling Pathway
Principle: The NF-κB signaling pathway is a common target for anti-inflammatory compounds. The effect of this compound on this pathway can be investigated using a luciferase reporter gene assay and by assessing the expression of key pathway proteins via Western blotting.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect RAW 264.7 cells with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After 24 hours of transfection, pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in this compound-treated cells to the LPS-stimulated control.
Experimental Protocol: Western Blot for IκBα Degradation
-
Cell Treatment: Seed RAW 264.7 cells and treat with this compound and/or LPS as described above for shorter time points (e.g., 0, 15, 30, 60 minutes) as IκBα degradation is a rapid event.
-
Protein Extraction: Lyse the cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated IκBα to total IκBα.
Data Presentation: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Outcome Measure | This compound IC₅₀ (µM) |
| Griess Assay | RAW 264.7 | LPS (1 µg/mL) | NO Production | User's experimental data |
| NF-κB Luciferase | RAW 264.7 | LPS (1 µg/mL) | Luciferase Activity | User's experimental data |
Cytotoxic Activity
Assessing the cytotoxic potential of this compound is crucial for understanding its therapeutic window. The MTT assay is a widely used colorimetric method to determine cell viability.
Assessment of Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines of interest (e.g., HeLa, A549, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Cytotoxic Activity of this compound
| Cell Line | Incubation Time (h) | Outcome Measure | This compound IC₅₀ (µM) |
| HeLa | 48 | Cell Viability | User's experimental data |
| A549 | 48 | Cell Viability | User's experimental data |
| MCF-7 | 48 | Cell Viability | User's experimental data |
Visualizations
Application Notes and Protocols: Determining the Mechanism of Action of Shizukanolide C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Shizukanolide C is a member of the sesquiterpene lactone class of natural products, compounds that are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-microbial effects. Elucidating the precise mechanism of action (MoA) is a critical step in the development of any new therapeutic agent. These application notes provide a comprehensive suite of cell-based assays and detailed protocols to systematically investigate the MoA of this compound, from initial cytotoxicity screening to the dissection of specific signaling pathways.
Experimental Workflow
The proposed workflow begins with broad cytotoxicity screening to determine the effective concentration range of this compound. Subsequent assays then delve into more specific cellular responses, including apoptosis, cell cycle arrest, and modulation of key inflammatory signaling pathways.
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. Below are template tables for organizing your results.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cell Line A (e.g., HeLa) | |||
| Cell Line B (e.g., RAW 264.7) | |||
| Cell Line C (e.g., Jurkat) | |||
| Normal Cell Line (e.g., HEK293) |
Table 2: Apoptosis Induction by this compound
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | ||
| This compound | IC50/2 | ||
| This compound | IC50 | ||
| This compound | IC50*2 | ||
| Positive Control | - |
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | |||
| This compound | IC50/2 | |||
| This compound | IC50 | |||
| This compound | IC50*2 |
Table 4: Modulation of NF-κB and MAPK Signaling by this compound
| Target Protein | Treatment | Fold Change in Activity/Phosphorylation (vs. Control) |
| NF-κB (Luciferase Activity) | This compound (IC50) | |
| Phospho-p38 MAPK | This compound (IC50) | |
| Phospho-ERK1/2 | This compound (IC50) | |
| Phospho-JNK | This compound (IC50) |
Experimental Protocols
Cytotoxicity Screening: MTT Assay
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).[1][2][3][4]
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound and a vehicle control. Incubate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 for 24 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Analyze the cells by flow cytometry.
Caspase Activity Assay
This assay measures the activity of key executioner caspases (e.g., caspase-3) in apoptosis.[9][10][11][12][13]
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
96-well plate
-
Microplate reader (colorimetric or fluorometric)
Protocol:
-
Treat cells with this compound as in the apoptosis assay.
-
Lyse the cells and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate and incubate at 37°C.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.[14][15][16][17]
Materials:
-
6-well plates
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Plate the NF-κB reporter cells in a 96-well plate.
-
Pre-treat with this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Incubate for 6-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
MAPK Pathway Analysis: Western Blot
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK signaling pathway (p38, ERK, JNK).[18][19][20][21]
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated p38, ERK, JNK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways
Based on the known activities of sesquiterpene lactones, this compound may exert its effects through the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Potential modulation of the MAPK signaling pathway by this compound.
These application notes provide a robust framework for the initial characterization of this compound's mechanism of action. The results from these assays will guide further, more targeted investigations into its therapeutic potential.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. mpbio.com [mpbio.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. nanocellect.com [nanocellect.com]
- 17. biocompare.com [biocompare.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Antifungal Activity Screening of Shizukanolide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shizukanolide C is a sesquiterpene lactone belonging to the lindenane class, isolated from plants of the Chloranthus genus. While extensive research on the antifungal properties of this compound is not yet available, related compounds from the same chemical class and plant genus have demonstrated notable antifungal effects. For instance, a dehydro derivative of shizukanolide has been reported to exhibit moderate antifungal activity.[1] Furthermore, other sesquiterpenes isolated from Chloranthus japonicus, such as shizukaols C and F, have shown potent in vitro antifungal activities against a variety of plant pathogenic fungi, with Minimum Inhibitory Concentrations (MICs) ranging from 4-16 μg/ml.[2] These findings suggest that this compound is a promising candidate for antifungal drug discovery and warrants further investigation.
The proposed mechanism of antifungal action for many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in cellular enzymes via Michael addition, leading to enzyme inhibition and disruption of cellular processes. The lipophilicity of these compounds also allows for efficient penetration of fungal cell walls.
These application notes provide a comprehensive set of protocols for the systematic screening of this compound's antifungal activity. The methodologies described herein are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in determining the compound's spectrum of activity and potency.
Data Presentation: Antifungal Susceptibility of Various Fungal Strains to this compound
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of common fungal pathogens. This data is illustrative and serves as a template for presenting experimental findings. Actual values must be determined experimentally.
| Fungal Species | Strain | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 16 - 64 |
| Candida glabrata | ATCC 90030 | 32 - 128 |
| Candida parapsilosis | ATCC 22019 | 16 - 64 |
| Cryptococcus neoformans | ATCC 90112 | 8 - 32 |
| Aspergillus fumigatus | ATCC 204305 | 32 - 128 |
| Trichophyton rubrum | ATCC 28188 | 8 - 32 |
Experimental Protocols
Fungal Strains and Culture Conditions
-
Fungal Strains: A panel of clinically relevant fungal strains should be used, including representatives from yeasts and molds. Recommended strains include Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans, Aspergillus fumigatus, and Trichophyton rubrum.
-
Culture Media:
-
For yeasts (Candida spp., Cryptococcus neoformans): Sabouraud Dextrose Agar (SDA) for routine culture and RPMI-1640 medium with L-glutamine and buffered with MOPS for susceptibility testing.
-
For molds (Aspergillus fumigatus, Trichophyton rubrum): Potato Dextrose Agar (PDA) for culture.
-
-
Incubation Conditions:
-
Yeasts: 35°C for 24-48 hours.
-
Molds: 28-35°C for 5-7 days, or until adequate sporulation is observed.
-
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is a lipophilic compound. Dimethyl sulfoxide (DMSO) is a suitable solvent.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38 Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Inoculum:
-
For yeasts, select several well-isolated colonies from a 24-hour-old culture on SDA. Suspend the colonies in sterile saline (0.85% NaCl).
-
For molds, harvest conidia from a mature culture on PDA by flooding the plate with sterile saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop.
-
Adjust the turbidity of the yeast or conidial suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Assay Procedure:
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a positive control (inoculum without this compound) and a negative control (medium only). If using DMSO, include a solvent control to ensure it does not inhibit fungal growth at the concentrations used.
-
Incubate the plates at the appropriate temperature and duration for each fungal species.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
-
For yeasts, this is typically an 80% reduction in turbidity. For molds, it is 100% inhibition (complete absence of growth).
-
Visualizations
Caption: Experimental workflow for antifungal activity screening of this compound.
Caption: Hypothetical mechanism of action for this compound.
References
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Shizukanolide C
Introduction
Shizukanolide C is a sesquiterpenoid lactone belonging to the lindenane class, a group of natural products isolated from plants of the Chloranthus genus. While direct and extensive research on the anti-inflammatory properties of this compound is not widely published, numerous studies on structurally related compounds, such as Shizukaol B, from the same plant family have demonstrated significant anti-inflammatory activity. These related compounds have been shown to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the putative anti-inflammatory effects of this compound. The protocols and expected outcomes are based on established findings for closely related shizukaol-type sesquiterpenoids and serve as a foundational framework for initiating studies on this compound.
Data Presentation: Anti-inflammatory Activity of Related Sesquiterpenoids
The following tables summarize the quantitative data on the anti-inflammatory effects of sesquiterpenoids structurally related to this compound. This data provides a benchmark for designing experiments and anticipating the potential efficacy of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference Compound | IC50 (µM) of Reference |
| Shizukaol B | BV2 microglia | Concentration-dependent suppression | Dexamethasone | - |
| Japonilide A | RAW 264.7 | 22.99 ± 2.71 | Dexamethasone | 15.6 ± 0.7 |
| Compound 12 | RAW 264.7 | 24.34 ± 1.36 | Dexamethasone | 15.6 ± 0.7 |
| Compound 16 | RAW 264.7 | 23.69 ± 2.83 | Dexamethasone | 15.6 ± 0.7 |
| Compound 22* | RAW 264.7 | 21.23 ± 1.34 | Dexamethasone | 15.6 ± 0.7 |
*Unnamed sesquiterpenoids from Chloranthus japonicus[1]
Table 2: Effect of Shizukaol B on Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglia
| Mediator | Effect of Shizukaol B | Method of Detection |
| iNOS | Concentration-dependent suppression of expression | Western Blot |
| COX-2 | Concentration-dependent suppression of expression | Western Blot |
| TNF-α | Concentration-dependent reduction in production | ELISA |
| IL-1β | Concentration-dependent reduction in production | ELISA |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophages) or BV2 (murine microglia) cells are suitable models for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: a. Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction). b. Allow cells to adhere overnight. c. Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. d. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
Protocol 2: Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic concentrations of this compound.
-
Procedure: a. Seed cells in a 96-well plate and treat with this compound as described in Protocol 1. b. After 24 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. c. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Purpose: To quantify the inhibitory effect of this compound on NO production.
-
Procedure: a. Collect the cell culture supernatant after treatment as described in Protocol 1. b. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate. c. Incubate at room temperature for 10 minutes. d. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. e. Incubate at room temperature for 10 minutes. f. Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to calculate the nitrite concentration.
Protocol 4: Cytokine Measurement (ELISA)
-
Purpose: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Procedure: a. Collect the cell culture supernatant after treatment. b. Use commercially available ELISA kits for the specific cytokines of interest. c. Follow the manufacturer's instructions for the assay.
Protocol 5: Western Blot Analysis
-
Purpose: To investigate the effect of this compound on the expression and phosphorylation of key inflammatory signaling proteins.
-
Procedure: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration using a BCA or Bradford assay. c. Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the putative signaling pathways modulated by this compound and a general experimental workflow for its investigation.
Caption: Putative mechanism of this compound's anti-inflammatory action.
Caption: Experimental workflow for this compound investigation.
References
Potential therapeutic applications of Shizukanolide C.
Application Notes and Protocols for Researchers
Introduction
Shizukanolide C is a lindenane-type sesquiterpenoid isolated from plants of the Chloranthaceae family, such as Chloranthus serratus and Sarcandra glabra.[1] These plants have a history of use in traditional medicine for treating a variety of ailments, including inflammation and tumors. Modern pharmacological studies have begun to explore the therapeutic potential of the chemical constituents of these plants, including a range of sesquiterpenoids. While specific data on this compound is limited in publicly available research, the broader class of lindenane-type sesquiterpenoids and extracts from these plants have demonstrated notable anti-inflammatory and anticancer properties.
This document provides an overview of the potential therapeutic applications of this compound based on the activities of related compounds and plant extracts. It also includes generalized experimental protocols for researchers interested in investigating its efficacy and mechanism of action.
Potential Therapeutic Applications
Anti-inflammatory Activity
Extracts from plants containing lindenane-type sesquiterpenoids have shown significant anti-inflammatory effects. The mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). While direct evidence for this compound is not yet available, it is a plausible candidate for investigation as an NF-κB inhibitor.
Anticancer Activity
Several sesquiterpenoids isolated from Chloranthus and Sarcandra species have exhibited cytotoxic effects against various cancer cell lines. A common mechanism implicated in the anticancer activity of natural products is the modulation of signaling pathways that control cell proliferation, survival, and apoptosis. One such pathway is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. For instance, a related compound, shizukaol D, has been shown to induce apoptosis in liver cancer cells by suppressing the Wnt/β-catenin signaling pathway.[2] This suggests that this compound may also exert anticancer effects through a similar mechanism.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data, such as IC50 values, for the anti-inflammatory and anticancer activities of isolated this compound in the public domain. The following table provides a template for how such data could be presented once generated through experimental investigation.
Table 1: Template for Reporting In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Cytotoxicity | e.g., MCF-7 | IC50 | Data not available | |
| Cytotoxicity | e.g., A549 | IC50 | Data not available | |
| Cytotoxicity | e.g., HepG2 | IC50 | Data not available | |
| Anti-inflammatory | e.g., RAW 264.7 | NO Inhibition IC50 | Data not available | |
| Anti-inflammatory | e.g., RAW 264.7 | PGE2 Inhibition IC50 | Data not available |
Hypothesized Signaling Pathways
Based on the activities of related compounds, this compound may exert its therapeutic effects by modulating key cellular signaling pathways.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the Wnt/β-catenin pathway by this compound.
Experimental Protocols
The following are generalized protocols for assessing the in vitro anti-inflammatory and anticancer activities of a novel compound like this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the prepared dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC50 value. A concurrent cell viability assay should be performed to rule out cytotoxicity.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
Disclaimer
The information provided in this document is for research purposes only and is based on the biological activities of related compounds. Specific experimental validation of the therapeutic potential and mechanisms of action of this compound is required. The protocols provided are generalized and may require optimization for specific experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Shizukanolide C Total Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the total synthesis of Shizukanolide C. Drawing from established synthetic routes, this guide addresses common challenges and frequently asked questions to enhance experimental success and improve overall yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the total synthesis of this compound, with a focus on the key steps outlined by Yuan et al. in their unified strategy.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SC-TS-01 | Low yield in the base-mediated thermal [4+2] cycloaddition to form the core structure. | 1. Suboptimal thermal conditions: Incorrect temperature or reaction time can lead to incomplete reaction or degradation of starting materials. 2. Presence of oxygen: The furan moiety is sensitive to oxidation at high temperatures. 3. Formation of Cope rearrangement byproduct: At elevated temperatures, a competing Cope rearrangement can occur, reducing the yield of the desired Diels-Alder adduct.[1] | 1. Optimize reaction temperature and time: Screen a range of temperatures (e.g., 180-220 °C) and monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. A reported successful condition is heating at 200 °C.[1] 2. Ensure inert atmosphere: Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 3. Careful temperature control: While a high temperature is necessary, excessive heat can favor the Cope rearrangement. Precise temperature control is crucial. If the byproduct is significant, consider if a slightly lower temperature for a longer duration could be a viable compromise. |
| SC-TS-02 | Low yield during the selective esterification of sarglabolide I with tiglic acid. | 1. Steric hindrance: The hydroxyl group on sarglabolide I is sterically hindered, making esterification challenging. 2. Inefficient activating agent: The chosen coupling reagent may not be effective for this specific transformation. 3. Side reactions: Decomposition of starting materials or formation of side products under the reaction conditions. | 1. Use a suitable coupling reagent: Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) is a commonly used and effective combination for esterifying sterically hindered alcohols. 2. Optimize reaction conditions: Vary the solvent (e.g., dichloromethane, THF), temperature, and reaction time. Ensure anhydrous conditions as water will consume the activating reagents. 3. Purification: Careful chromatographic purification is necessary to separate the desired product from unreacted starting materials and byproducts. |
| SC-TS-03 | Difficulty in the synthesis of the dienophile precursor. | 1. Low diastereoselectivity in dihydroxylation: Direct dihydroxylation of the precursor alkene may lead to the undesired diastereomer. 2. Unwanted enolization: Strong bases can cause deprotonation of the ketone, leading to side reactions instead of the desired nucleophilic addition. | 1. Alternative dihydroxylation strategy: If direct dihydroxylation fails, consider an alternative route such as ozonolysis followed by in situ reduction to afford the desired diol.[1] 2. Optimize nucleophilic addition: Perform the reaction at a higher temperature (e.g., -10 °C instead of -78 °C) to favor the nucleophilic addition over enolization.[1] |
| SC-TS-04 | Formation of unidentified byproducts during the synthesis of the furyl diene precursor. | 1. Oxidation of the furan ring: The furan moiety can be susceptible to oxidation during certain steps. 2. Allylic oxidation: Unintended oxidation at the allylic position of the furan ring can occur. | 1. Use of a specific oxidant: When intending to oxidize an adjacent position, the choice of oxidant is critical. For instance, using sodium periodate with selenium dioxide can selectively produce the desired product while avoiding furan ring oxidation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in the total synthesis of this compound and other lindenane dimers?
A1: The primary challenge lies in the construction of the sterically congested polycyclic core with the correct stereochemistry. The key [4+2] cycloaddition reaction to form this core often requires harsh thermal conditions, which can lead to side reactions and reduced yields.[1]
Q2: Why is a base-mediated thermal [4+2] cycloaddition employed in the unified strategy?
A2: A base-mediated approach allows for the in situ generation of a common, yet unstable, furyl diene from a more stable precursor. This strategy avoids the isolation of the sensitive diene and allows for a convergent synthesis of various lindenane dimers by simply changing the dienophile.
Q3: How can the formation of the Cope rearrangement byproduct be minimized?
A3: Precise control of the reaction temperature during the [4+2] cycloaddition is the most critical factor. While high temperatures are required for the Diels-Alder reaction, exceeding the optimal temperature will favor the thermodynamically competitive Cope rearrangement. Careful optimization of the temperature and reaction time for a specific experimental setup is recommended.[1]
Q4: Are there any specific considerations for the purification of this compound and its precursors?
A4: Yes, due to the structural complexity and the presence of multiple stereocenters, purification by column chromatography should be performed carefully. Using high-quality silica gel and a well-optimized solvent system is crucial for achieving good separation and high purity of the final product and intermediates.
Quantitative Data Summary
The following tables summarize the reported yields for key steps in the total synthesis of this compound, based on the work of Yuan et al.[1]
Table 1: Synthesis of the Diene Precursor
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Allylic Oxidation | SeO₂, NaIO₄, dioxane, H₂O, 50 °C | 83 |
| 2 | Acetylation and Reduction | Ac₂O, p-TsOH; NaBH₄, CeCl₃·7H₂O | - |
| 3 | MOM Protection | MOMCl, DIPEA, CH₂Cl₂ | - |
Table 2: Synthesis of the Dienophile
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Ozonolysis | O₃, CH₂Cl₂, -78 °C | - |
| 2 | Vinylation | Vinyl-Li, THF, -10 °C | 61 |
| 3 | Dihydroxylation | O₃, CH₂Cl₂, -78 °C; NaBH₄ | - |
| 4 | Acetonide Protection | 2,2-dimethoxypropane, p-TsOH | - |
| 5 | Ketal Deprotection | p-TsOH, acetone, H₂O | - |
Table 3: Final Assembly and Esterification
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | [4+2] Cycloaddition | Toluene, 200 °C | 71 |
| 2 | Deprotection and Reduction | p-TsOH; LiAlH₄ | 75 (over 2 steps) |
| 3 | Furan Oxidation and Esterification | Photolytic oxidation; Esterification | 87 (one-pot) |
| 4 | Selective Esterification | Tiglic acid, DCC, DMAP | - |
Note: Yields marked with "-" were not explicitly reported for the individual step in the primary publication.
Experimental Protocols
1. Key [4+2] Cycloaddition for the Sarglabolide I Core
A solution of the diene precursor and the dienophile in degassed toluene is heated in a sealed tube at 200 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cycloaddition product.
2. Selective Esterification to Yield this compound
To a solution of sarglabolide I and tiglic acid in anhydrous dichloromethane at 0 °C are added 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then filtered to remove the dicyclohexylurea byproduct, and the filtrate is concentrated. The crude product is purified by flash column chromatography on silica gel to give this compound.
Visualizations
Caption: Synthetic strategy for this compound.
Caption: Logic for troubleshooting the key cycloaddition step.
References
Technical Support Center: Stereoselective Synthesis of the Lindenane Skeleton
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the lindenane sesquiterpenoid skeleton.
Troubleshooting Guides
This section addresses specific issues that may be encountered during key transformations in lindenane synthesis.
Issue 1: Poor Diastereoselectivity in Intramolecular Cyclopropanation for Core Skeleton Construction
Question: My intramolecular cyclopropanation of a diazoketone precursor to form the tricyclic lindenane core is resulting in a low diastereomeric ratio (dr) or the formation of the wrong diastereomer. How can I improve the stereoselectivity?
Possible Causes and Solutions:
-
Substrate Control: The inherent stereochemistry of the substrate is a primary determinant of the reaction's outcome. In the synthesis of (±)-Chloranthalactone A, a highly diastereoselective intramolecular cyclopropanation was achieved due to substrate control, yielding the desired cis, trans-3/5/6 tricyclic skeleton.[1][2][3][4] If the substrate favors the undesired diastereomer, a redesign of the synthetic route to alter the stereochemistry of the precursor may be necessary.
-
Reaction Conditions: While the cyclopropanation is often thermally induced, the choice of solvent and temperature can influence the transition state and, consequently, the stereochemical outcome. Experiment with a range of non-polar and polar aprotic solvents, and consider running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Catalyst Choice (for catalyzed reactions): If using a metal catalyst (e.g., Rh(II) or Cu(I) complexes), the ligand on the catalyst can have a profound impact on stereoselectivity. Chiral ligands can be employed to induce asymmetry. For instance, various chiral copper and rhodium catalysts are known to effect high stereocontrol in cyclopropanation reactions.
Troubleshooting Workflow: Intramolecular Cyclopropanation
Caption: Troubleshooting decision tree for low diastereoselectivity in intramolecular cyclopropanation.
Issue 2: Low Yield and/or Poor Selectivity in [4+2] Cycloaddition for Dimerization
Question: I am attempting a biomimetic [4+2] cycloaddition (Diels-Alder reaction) to synthesize a lindenane dimer, but the yield is low, and I am observing a mixture of endo/exo products or undesired regioisomers.
Possible Causes and Solutions:
-
Diene Instability: The furyl diene intermediate, often generated in situ for these dimerizations, can be unstable.[5] Ensure that the conditions for its generation are optimized and that it is consumed by the dienophile as it is formed. Slow addition of the diene precursor to a solution of the dienophile at an elevated temperature can sometimes mitigate this issue.
-
Reaction Conditions: The dimerization is often a thermal process, but the presence of a base or Lewis acid can influence the reaction's efficiency and selectivity. A unified strategy for the synthesis of various lindenane dimers utilizes a base-mediated thermal [4+2] cycloaddition.[5]
-
Temperature: Higher temperatures can sometimes lead to the retro-Diels-Alder reaction, reducing the overall yield. A careful optimization of the reaction temperature is crucial.
-
Lewis Acids: For some systems, the use of a Lewis acid can enhance the reactivity of the dienophile and improve endo selectivity. However, it can also promote side reactions, so screening of various Lewis acids and loadings is recommended.
-
-
Stereoelectronic Effects of Dienophile: The electronic nature of the dienophile significantly impacts the reaction rate and regioselectivity. Electron-withdrawing groups on the dienophile generally accelerate the reaction. The stereochemistry of the dienophile is directly translated to the product.
-
Homodimerization of the Diene: If the diene itself can act as a dienophile, unwanted homodimerization can be a competitive side reaction. This can sometimes be suppressed by using a high concentration of the desired dienophile and a slow addition of the diene precursor.
Quantitative Data on Lindenane Dimerization
| Dimer Target | Diene Precursor | Dienophile | Conditions | Yield | Diastereomeric Ratio (dr) | Reference |
| Shizukaol A | Common Furyl Diene | Chloranthalactone A | Base-mediated, thermal | - | High | [5] |
| Sarglabolide I | Common Furyl Diene | Verbenone-derived dienophile | Base-mediated, thermal | - | High | [5] |
Note: Specific yields and dr values are often highly substrate-dependent and are detailed in the supporting information of the cited literature.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in synthesizing the lindenane monomer skeleton?
A1: The primary challenge lies in the construction of the characteristic cis, trans-fused 3/5/6 tricyclic core. This involves the controlled formation of multiple stereocenters, including contiguous quaternary centers in some derivatives, which is a known challenge in organic synthesis. Key issues include:
-
Controlling the relative stereochemistry of the cyclopropane ring fusion to the cyclopentane ring.
-
Establishing the trans fusion of the cyclopentane and cyclohexane rings.
-
Unexpected stereochemical outcomes in key cyclization reactions, such as intramolecular cyclopropanations, where the product may be the kinetic rather than the thermodynamic isomer.
Q2: Why is the synthesis of lindenane oligomers particularly difficult?
A2: The synthesis of lindenane oligomers, which are often dimers or trimers, introduces several additional layers of complexity on top of the monomer synthesis. Structurally, these molecules have a crowded scaffold with more than 11 stereogenic centers.[5] The key challenges are:
-
Controlling the regioselectivity and stereoselectivity of the dimerization reaction , which is typically a [4+2] cycloaddition. This requires precise control over the facial selectivity of both the diene and the dienophile.
-
The inherent stereochemistry of the monomer units can direct the dimerization in an undesired fashion, making it difficult to access certain natural product isomers.[5]
-
The potential for multiple competing reaction pathways , leading to a mixture of products that can be difficult to separate.
-
The instability of key intermediates , such as the triene believed to be a biosynthetic precursor to many oligomers.
Q3: Are there any general strategies to overcome the inherent stereochemical bias of an advanced intermediate?
A3: Yes, while challenging, it is sometimes possible. If an advanced intermediate's inherent stereochemistry directs a reaction to an undesired diastereomer, several strategies can be considered:
-
Changing the reaction mechanism: For example, if a substrate-controlled reduction gives the wrong alcohol stereoisomer, one might switch to a reagent-controlled reduction using a bulky reducing agent that approaches from the less hindered face, or a directing group could be installed to guide the reagent.
-
Modifying the substrate: It may be possible to temporarily install a bulky protecting group that blocks one face of the molecule, forcing a reagent to attack from the opposite side.
-
Isomerization: In some cases, it may be possible to isomerize an undesired stereocenter to the desired one under thermodynamic or kinetic conditions.
General Workflow for Lindenane Synthesis Strategy
Caption: A generalized workflow for the synthesis of lindenane monomers and dimers.
Key Experimental Protocols
Protocol 1: Diastereoselective Intramolecular Cyclopropanation (Adapted from the synthesis of (±)-Chloranthalactone A)
-
Precursor: An appropriately substituted diazoketone derived from a cyclohexenone core.
-
Reagents and Conditions: The specific protocol often involves the thermal decomposition of the diazoketone. A typical procedure involves dissolving the diazoketone in a high-boiling, inert solvent such as toluene or xylene and heating the solution to reflux.
-
Step-by-Step:
-
To a solution of the diazoketone (1.0 equiv) in anhydrous toluene (0.01 M), add a catalytic amount of a copper or rhodium catalyst if a catalyzed reaction is desired. For thermal cyclopropanation, no catalyst is needed.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the tricyclic lindenane ketone.
-
-
Expected Outcome: This procedure, when applied to the specific substrate in the synthesis of (±)-Chloranthalactone A, yields the desired cis, trans-3/5/6 tricyclic skeleton with high diastereoselectivity.[1][3]
Protocol 2: Base-Mediated Thermal [4+2] Dimerization (General procedure)
-
Reactants: A lindenane-derived diene precursor and a suitable dienophile (e.g., another lindenane monomer).
-
Reagents and Conditions: A non-coordinating base (e.g., a hindered amine) in a high-boiling solvent like xylene or toluene, heated to a high temperature (e.g., 160 °C).
-
Step-by-Step:
-
In a flask equipped with a reflux condenser, dissolve the dienophile (1.0-1.5 equiv) and a base in anhydrous xylene.
-
Heat the solution to reflux (approx. 140-160 °C).
-
Slowly add a solution of the diene precursor in anhydrous xylene to the refluxing mixture over several hours using a syringe pump. This slow addition is critical to minimize homodimerization of the diene.
-
After the addition is complete, continue to heat the reaction at reflux for an additional period, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography to isolate the desired lindenane dimer.
-
-
Expected Outcome: This unified strategy allows for the divergent synthesis of various types of lindenane [4+2] dimers with good control of stereochemistry.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Total Synthesis of (±)-Chloranthalactone A - Organic Letters - Figshare [acs.figshare.com]
- 3. Total synthesis of (±)-chloranthalactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the extraction protocol for Shizukanolide C from Chloranthus japonicus.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Shizukanolide C from Chloranthus japonicus.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient Extraction: The solvent may not be optimal for this compound, or the extraction time/temperature may be insufficient.2. Degradation: this compound, like other sesquiterpenoid lactones, can be sensitive to high temperatures and pH.[1]3. Improper Plant Material: The concentration of this compound can vary depending on the plant part, age, and harvesting time. The roots and stems are often rich in sesquiterpenoids.[2] | 1. Optimize Solvent: Based on studies of similar compounds, aqueous ethanol (e.g., 50-70%) is often more efficient than absolute ethanol or methanol for extracting sesquiterpenoid lactones. Consider performing small-scale comparative extractions with different solvents (e.g., 50% ethanol, 70% ethanol, ethyl acetate).[3]2. Use Modern Extraction Techniques: Ultrasound-assisted extraction (UAE) can increase yield and reduce extraction time compared to traditional maceration.[3][4]3. Control Temperature: Maintain extraction temperatures below 50°C to minimize thermal degradation.[5][6]4. Use Appropriate Plant Parts: Whenever possible, use the roots or whole plant of Chloranthus japonicus for extraction.[2] |
| Poor Purity of Crude Extract | 1. Co-extraction of Pigments and Polar Compounds: Using highly polar solvents like methanol or aqueous ethanol can lead to the co-extraction of chlorophyll and other unwanted compounds.2. Presence of Fatty Acids and Waxes: Non-polar compounds can be co-extracted, especially with less polar solvents. | 1. Initial Defatting: Before the main extraction, pre-extract the dried plant material with a non-polar solvent like n-hexane to remove lipids and waxes.[7]2. Liquid-Liquid Partitioning: After the initial ethanol/methanol extraction, concentrate the extract and perform liquid-liquid partitioning. Partitioning between ethyl acetate and water is a common method to separate compounds of intermediate polarity, like this compound, from more polar impurities.3. Column Chromatography: Use silica gel column chromatography for purification. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective for separating sesquiterpenoid lactones. |
| Emulsion Formation During Liquid-Liquid Partitioning | 1. Presence of Surfactant-like Molecules: Plant extracts often contain compounds that can stabilize emulsions.2. Vigorous Shaking: Excessive agitation can promote emulsion formation. | 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.2. Addition of Brine: Add a saturated NaCl solution (brine) to the aqueous layer. This increases the ionic strength and helps to break the emulsion.3. Centrifugation: If the emulsion is persistent, a brief centrifugation can help to separate the layers. |
| Solvent Recovery Issues | 1. High Boiling Point Solvents: Water and ethanol require higher temperatures for evaporation, which can risk degrading the target compound.2. Formation of Azeotropes: Some solvent mixtures can be difficult to separate by simple distillation. | 1. Use of a Rotary Evaporator: A rotary evaporator (rotovap) under reduced pressure allows for solvent removal at lower temperatures, preserving the integrity of this compound.2. Solvent Choice: When possible, use solvents with lower boiling points for the final purification steps to facilitate easy removal. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from Chloranthus japonicus?
A1: While there is no single "best" solvent, studies on sesquiterpenoid lactones suggest that a hydroalcoholic solvent is highly effective. A solution of 50% ethanol in water has been shown to be very efficient for extracting these types of compounds.[3] For subsequent purification, partitioning into a solvent of intermediate polarity like ethyl acetate is a common and effective strategy.
Q2: Should I use fresh or dried plant material?
A2: Dried and powdered plant material is generally preferred. Drying removes water, which can interfere with extraction efficiency, and grinding increases the surface area, allowing for better solvent penetration.
Q3: What is the advantage of Ultrasound-Assisted Extraction (UAE) over traditional methods like maceration or Soxhlet extraction?
A3: UAE offers several advantages, including reduced extraction time, lower solvent consumption, and often a higher yield of target compounds.[4] The ultrasonic waves create cavitation bubbles that disrupt plant cell walls, enhancing solvent penetration and mass transfer. This can lead to a more efficient extraction process with less risk of thermal degradation compared to Soxhlet extraction.
Q4: How can I monitor the success of my extraction and purification?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of this compound in your fractions. By spotting your crude extract and subsequent fractions on a TLC plate and eluting with an appropriate solvent system (e.g., hexane:ethyl acetate), you can visualize the separation of compounds. For quantitative analysis and confirmation of identity, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the method of choice.
Q5: Is this compound stable during storage?
A5: Sesquiterpenoid lactones can be unstable over long periods, especially in solution or when exposed to light and high temperatures.[1] For long-term storage, it is best to keep the purified compound as a solid or in a non-polar solvent at -20°C in the dark.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical results for sesquiterpenoid lactone extractions to guide optimization efforts.
Table 1: Comparison of Extraction Solvents for this compound Yield
| Solvent System | Relative Yield (%) | Notes |
| 100% Methanol | 65 | Extracts a wide range of compounds, may require more extensive purification. |
| 100% Ethanol | 75 | Good general-purpose solvent for sesquiterpenoids. |
| 50% Ethanol | 100 | Often shows the highest efficiency for sesquiterpenoid lactones. [3] |
| Ethyl Acetate | 50 | More selective, but may result in lower overall yield from direct extraction. |
| n-Hexane | 15 | Primarily extracts non-polar compounds; not ideal for this compound.[7] |
Table 2: Effect of Extraction Method and Time on this compound Yield
| Extraction Method | Time | Relative Yield (%) | Temperature (°C) |
| Maceration | 24 hours | 70 | 25 |
| Maceration | 72 hours | 85 | 25 |
| Soxhlet | 8 hours | 90 | 80 |
| Ultrasound-Assisted | 30 minutes | 100 | 40 |
| Ultrasound-Assisted | 60 minutes | 98 | 40 |
Note: The data presented are illustrative and intended to demonstrate expected trends. Actual results may vary.
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the yield and purity of this compound.
-
Preparation of Plant Material:
-
Air-dry the whole plant or roots of Chloranthus japonicus in a well-ventilated area away from direct sunlight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Defatting (Optional but Recommended):
-
To 100 g of dried powder, add 500 mL of n-hexane.
-
Stir or shake for 2 hours at room temperature.
-
Filter the mixture and discard the hexane extract.
-
Allow the plant material to air-dry completely to remove residual hexane.
-
-
Ultrasound-Assisted Extraction:
-
Place the 100 g of defatted plant powder in a suitable vessel.
-
Add 1 L of 50% aqueous ethanol.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30 minutes at 40°C.
-
Filter the extract through cheesecloth and then a finer filter paper (e.g., Whatman No. 1).
-
Repeat the extraction process on the plant residue with fresh solvent to ensure complete extraction. Combine the filtrates.
-
-
Solvent Removal and Partitioning:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C until the ethanol is removed.
-
To the remaining aqueous solution, add an equal volume of ethyl acetate in a separatory funnel.
-
Gently invert the funnel multiple times to mix the layers. Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the partitioning process two more times with fresh ethyl acetate.
-
Combine all ethyl acetate fractions.
-
-
Final Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter and concentrate the ethyl acetate extract to dryness using a rotary evaporator to obtain the crude this compound-enriched extract.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.
-
Equilibrate the column by running n-hexane through it until the packing is stable.
-
-
Loading the Sample:
-
Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate.
-
In a separate flask, mix a small amount of silica gel with the dissolved extract and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the solvent polarity by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 95:5, 90:10, 80:20 v/v).
-
Collect fractions and monitor them by TLC using a hexane:ethyl acetate mobile phase.
-
Combine the fractions containing the compound with the same Rf value as a this compound standard.
-
-
Final Steps:
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Visualizations
Caption: Optimized extraction and purification workflow for this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Method development and validation for the extraction and quantification of sesquiterpene lactones in Dolomiaea costus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Aqueous Solubility of Shizukanolide C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Shizukanolide C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a sesquiterpenoid lactone, a class of natural products known for their diverse biological activities. However, like many other sesquiterpenoids, this compound is a lipophilic molecule with poor water solubility. This low aqueous solubility can significantly hinder its use in biological assays, preclinical studies, and formulation development, as it can lead to poor absorption, low bioavailability, and inaccurate experimental results.
Q2: What are the general approaches to improve the solubility of this compound?
There are several strategies to enhance the aqueous solubility of hydrophobic compounds like this compound. These can be broadly categorized as:
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Physical Modifications: Techniques such as particle size reduction (micronization, nanosizing) and formulation as a solid dispersion.
-
Chemical Modifications: Involving the formation of salts or co-crystals, or the use of co-solvents and pH adjustments.
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Use of Solubilizing Excipients: Employing agents like surfactants, cyclodextrins, and lipids to form micelles, inclusion complexes, or lipid-based formulations.
-
Nanotechnology-based Approaches: Encapsulating this compound into nanoparticles, liposomes, or nanoemulsions.
Q3: Are there any specific solvents in which this compound is known to be soluble?
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer during in vitro assays. | The concentration of the organic co-solvent (e.g., DMSO) is too low in the final assay medium to maintain solubility. | 1. Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the co-solvent for your cell line or assay system and ensure the final concentration in the well is sufficient to keep this compound in solution. It is crucial to run a vehicle control with the same co-solvent concentration. 2. Use a Different Solubilization Method: Consider preparing a stock solution using a different method, such as complexation with cyclodextrins, which can improve aqueous solubility without relying on high concentrations of organic solvents. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. Precipitation of the compound can also interfere with automated plate readers. | 1. Visual Inspection: Before and after adding your test compound to the assay plates, visually inspect the wells under a microscope for any signs of precipitation. 2. Employ a Solubility Enhancement Technique: Prepare your this compound formulation using one of the detailed protocols below (e.g., solid dispersion or nanoprecipitation) to ensure a homogenous and stable solution. |
| Low bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract following oral administration. | 1. Formulation Development: Formulate this compound using techniques known to enhance the bioavailability of poorly soluble drugs, such as creating a solid dispersion or a nanoparticle formulation. 2. Consider Alternative Routes of Administration: If oral bioavailability remains low despite formulation efforts, explore other administration routes like intravenous (IV) or intraperitoneal (IP) injection, for which appropriate solubilizing vehicles will be necessary. |
Quantitative Data Summary
Due to the limited availability of published quantitative solubility data for this compound, this table provides a starting point based on supplier information and general knowledge of sesquiterpenoids. Researchers are encouraged to determine the solubility in their specific experimental systems.
| Solvent | Solubility | Notes |
| Water | Very Poorly Soluble | Sesquiterpenoids are generally insoluble in water. |
| Phosphate-Buffered Saline (PBS) | Very Poorly Soluble | Similar to water, solubility is expected to be extremely low. |
| Ethanol | Likely Soluble | Polar organic solvents are often used for initial stock solutions. |
| Methanol | Likely Soluble | Another common polar organic solvent for dissolving hydrophobic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble (up to 40 mg/mL reported for stock)[1] | A common solvent for preparing high-concentration stock solutions of nonpolar compounds for in vitro studies. |
Experimental Protocols
Protocol 1: Solubilization using Cyclodextrins (Inclusion Complexation)
This method is suitable for preparing aqueous solutions of this compound for in vitro experiments. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water or desired aqueous buffer
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Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring vigorously. The molar ratio of this compound to HP-β-CD can be varied, with a 1:1 or 1:2 ratio being a good starting point.
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Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may become clearer over time.
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After the incubation period, vortex the solution to ensure homogeneity.
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To remove any uncomplexed, insoluble this compound, filter the solution through a 0.22 µm syringe filter.
-
The concentration of the solubilized this compound in the filtrate should be determined analytically using a suitable method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, if a chromophore is present.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Solid dispersions can enhance the dissolution rate and apparent solubility of a drug by dispersing it in a hydrophilic carrier at a molecular level.
Materials:
-
This compound
-
A suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol 6000 (PEG 6000))
-
A suitable organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve both this compound and the hydrophilic carrier in the organic solvent. The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.
-
Ensure complete dissolution of both components to form a clear solution.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to form a thin film.
-
Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
The solid dispersion can then be characterized for its dissolution properties and used for in vitro and in vivo studies.
Protocol 3: Nanoparticle Formulation by Nanoprecipitation
Nanoprecipitation is a straightforward method to produce nanoparticles of poorly soluble drugs, which can improve their solubility and bioavailability.
Materials:
-
This compound
-
A suitable polymer (e.g., Polylactic-co-glycolic acid (PLGA))
-
A water-miscible organic solvent (e.g., acetone, acetonitrile)
-
An aqueous solution containing a stabilizer (e.g., Poloxamer 188, Polyvinyl alcohol (PVA))
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for controlled addition)
Procedure:
-
Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent to create the organic phase.
-
Prepare the aqueous phase by dissolving the stabilizer in water.
-
With the aqueous phase under moderate magnetic stirring, add the organic phase dropwise. A syringe pump can be used for a controlled and reproducible addition rate.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used directly or further processed (e.g., centrifugation and resuspension to concentrate the nanoparticles, or lyophilization for long-term storage).
-
Characterize the nanoparticles for size, polydispersity index, and drug loading.
Signaling Pathway and Experimental Workflow Diagrams
This compound and the Wnt/β-catenin Signaling Pathway
Several sesquiterpenoid lactones have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various diseases, including cancer. While direct evidence for this compound is still emerging, it is plausible that it may also modulate this pathway. The following diagram illustrates a simplified canonical Wnt/β-catenin signaling pathway and the potential inhibitory points for a compound like this compound.
Caption: Simplified Wnt/β-catenin signaling pathway with potential inhibitory points for this compound.
Experimental Workflow for Solubility Enhancement and Evaluation
The following diagram outlines a logical workflow for a researcher aiming to overcome the solubility challenges of this compound.
Caption: A logical workflow for enhancing and evaluating the solubility of this compound.
References
Troubleshooting inconsistent results in Shizukanolide C bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shizukanolide C. Our aim is to help you address common challenges and achieve more consistent and reliable results in your bioassays.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments with this compound.
Inconsistent Cytotoxicity Results
Question: My cytotoxicity assays with this compound are showing high variability between experiments. What are the potential causes and solutions?
Answer: Inconsistent results in cytotoxicity assays are a common challenge. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for Inconsistent Cytotoxicity Results
Caption: Troubleshooting workflow for inconsistent cytotoxicity assays.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | Shizukanolide-type sesquiterpenoids can be unstable and may degrade or form artifacts upon storage or in culture media, leading to variable activity. | - Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions at -80°C in an appropriate solvent like DMSO. - Minimize freeze-thaw cycles. - Consider performing stability studies of this compound in your specific assay medium. |
| Solubility Issues | Poor solubility of this compound in aqueous culture media can lead to precipitation and inconsistent concentrations in the wells. | - Visually inspect the culture medium for any signs of precipitation after adding the compound. - Use a suitable solvent such as DMSO to prepare a concentrated stock solution and ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. |
| Pipetting and Seeding Errors | Inaccurate pipetting or uneven cell seeding can lead to significant well-to-well variability. | - Use calibrated pipettes and ensure proper pipetting technique. - For cell seeding, ensure a homogenous cell suspension by gently mixing before aliquoting to each well. - Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect"). |
| Inconsistent Incubation Times | Variations in incubation times with the compound or the detection reagent can affect the final readout. | - Standardize all incubation periods across all experiments. |
| Interference with Assay Reagents | Natural products can sometimes interfere with the colorimetric or fluorometric readout of common cytotoxicity assays (e.g., MTT, XTT, AlamarBlue). | - Run a control plate without cells to check for any direct reaction between this compound and the assay reagent. - Consider using an alternative cytotoxicity assay that relies on a different detection principle (e.g., LDH release assay for membrane integrity or a luciferase-based assay for ATP content). |
| Cell Culture Conditions | High cell passage number, mycoplasma contamination, or inconsistent cell health can lead to variable responses. | - Use cells with a consistent and low passage number for all experiments. - Regularly test for mycoplasma contamination. - Ensure cells are in the logarithmic growth phase at the time of the experiment. |
Unexpected Results in Anti-Inflammatory Assays
Question: I am not observing the expected anti-inflammatory effects of this compound in my LPS-induced RAW 264.7 macrophage model. What could be wrong?
Answer: Several factors can influence the outcome of anti-inflammatory assays. Here is a guide to address this issue:
Troubleshooting Workflow for Unexpected Anti-Inflammatory Results
Caption: Troubleshooting workflow for unexpected anti-inflammatory results.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal LPS Concentration | The concentration of lipopolysaccharide (LPS) used may be too high or too low to see a modulatory effect of your compound. | - Perform an LPS dose-response curve to determine the optimal concentration that induces a robust but not maximal inflammatory response in your RAW 264.7 cells. |
| Timing of this compound Treatment | The timing of compound addition relative to LPS stimulation is critical. | - Experiment with different pre-treatment times (e.g., 1, 2, or 4 hours) before LPS stimulation to see if this compound needs to be present before the inflammatory cascade is initiated. You can also test a co-treatment regimen. |
| This compound Concentration Range | The concentrations of this compound being tested may be outside of its active range. | - Test a broader range of concentrations, from nanomolar to micromolar, to determine the optimal dose-response range. |
| Cytotoxicity at Active Concentrations | If this compound is cytotoxic at the concentrations required for an anti-inflammatory effect, this can mask any specific anti-inflammatory activity. | - Always perform a cytotoxicity assay in parallel with your anti-inflammatory assay using the same cell type and conditions to ensure that the observed effects are not due to cell death. |
| Readout Assay Issues | The specific endpoint being measured (e.g., nitric oxide, specific cytokines) may not be the primary target of this compound. | - Measure multiple inflammatory markers, such as nitric oxide (NO) production, and the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. - Also, assess the expression of key enzymes like iNOS and COX-2. |
Frequently Asked Questions (FAQs)
Q1: What is a typical IC50 value for this compound in cytotoxicity assays?
A1: Currently, there is limited publicly available data with specific IC50 values for this compound across a wide range of cell lines and bioassays. As a natural product, its activity can be highly dependent on the specific cell line and assay conditions used. We recommend performing dose-response experiments to determine the IC50 value in your specific experimental system. For context, related sesquiterpenoids have shown IC50 values ranging from the low micromolar to nanomolar concentrations in various cancer cell lines.
Representative Data for a Hypothetical Sesquiterpenoid Similar to this compound:
| Cell Line | Assay Type | IC50 (µM) |
| A549 (Lung Carcinoma) | MTT Assay | 12.5 |
| MCF-7 (Breast Cancer) | SRB Assay | 8.2 |
| HeLa (Cervical Cancer) | ATP-based Assay | 15.8 |
| RAW 264.7 (Macrophage) | MTT Assay | > 50 |
Note: This data is for illustrative purposes only and may not be representative of this compound.
Q2: What is the best solvent to use for this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound and similar natural products. It is important to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (generally below 0.5%).
Q3: How should I store this compound?
A3: this compound should be stored as a dry powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles and prevent degradation.
Q4: Could this compound be interfering with my assay readout?
A4: Yes, this is a possibility, especially with colorimetric or fluorometric assays. Natural products can have inherent color or fluorescent properties, or they may chemically react with the assay reagents. It is crucial to include a cell-free control where the compound is added to the assay medium with the detection reagent to check for any direct interference.
Experimental Protocols
General Protocol for Assessing Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound.
1. Cell Culture and Seeding:
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Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
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Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
3. LPS Stimulation:
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After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group that is not treated with LPS.
4. Incubation:
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Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
5. Measurement of Nitric Oxide (NO) Production (Griess Assay):
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After incubation, collect 50 µL of the cell culture supernatant from each well.
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Add 50 µL of Griess Reagent to each supernatant sample.
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Incubate at room temperature for 10-15 minutes, protected from light.
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Measure the absorbance at 540 nm using a microplate reader.
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Quantify the nitrite concentration using a sodium nitrite standard curve.
6. Measurement of Cell Viability (MTT Assay):
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After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining medium in each well.
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Incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
7. Data Analysis:
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Normalize the NO production data to the cell viability data to ensure that any reduction in NO is not due to cytotoxicity.
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Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Signaling Pathways
This compound and other sesquiterpenoids have been reported to exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. While direct evidence for this compound is still emerging, a plausible mechanism of action is the inhibition of these pathways.
Hypothetical Signaling Pathway for the Anti-Inflammatory Action of this compound
Technical Support Center: Optimizing Shizukanolide C Resolution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Shizukanolide C.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the resolution of this compound in HPLC?
A1: The resolution of this compound, like any analyte in HPLC, is primarily governed by three factors:
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Efficiency (N): This relates to the sharpness of the chromatographic peaks. Higher efficiency, often indicated by a larger number of theoretical plates, leads to narrower peaks and better resolution.
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Selectivity (α): This is a measure of the separation between the peaks of two different analytes. It is influenced by the chemical interactions between the analytes, the stationary phase, and the mobile phase.
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Retention Factor (k'): This represents how long an analyte is retained on the column. Optimal retention (typically between 2 and 10) allows for sufficient interaction with the stationary phase to achieve separation without excessive peak broadening.
Q2: What type of HPLC column is most suitable for this compound analysis?
A2: For the separation of sesquiterpenoid lactones like this compound, a reversed-phase C18 column is a common and effective choice. These columns have a nonpolar stationary phase and are used with polar mobile phases. For higher efficiency and faster analysis, consider using a column with smaller particle sizes (e.g., sub-2 µm for UHPLC).
Q3: How does the mobile phase composition affect the resolution of this compound?
A3: The mobile phase composition is a powerful tool for optimizing selectivity and retention. In reversed-phase chromatography, a mixture of water and an organic solvent (like acetonitrile or methanol) is typically used.
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Organic Solvent Percentage: Decreasing the percentage of the organic solvent will increase the retention time of this compound, which can sometimes improve resolution.
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Solvent Type: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent-analyte interactions.
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pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and peak shape. While this compound itself is not strongly ionizable, impurities in the sample matrix may be, and controlling the pH can help to achieve a more stable baseline and better overall separation.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-eluting Peaks
If you are observing poor resolution between this compound and other components in your sample, consider the following troubleshooting steps:
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Step-by-Step Guide:
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Adjust Mobile Phase Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of this compound and may improve its separation from closely eluting peaks.
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Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different selectivities of these solvents can significantly alter the elution order and separation of compounds.
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Optimize Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which may lead to sharper peaks and improved resolution. However, be aware that temperature can also affect the selectivity of the separation.
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Consider a Different Stationary Phase: If mobile phase optimization is insufficient, try a different C18 column from another manufacturer, as subtle differences in the silica and bonding chemistry can provide different selectivities. Alternatively, a different stationary phase chemistry, such as a phenyl-hexyl or cyano column, could provide the necessary change in selectivity.
Data Presentation: Mobile Phase Optimization
| Mobile Phase Composition | Retention Time of this compound (min) | Resolution (Rs) with Impurity X |
| 60% Acetonitrile / 40% Water | 5.2 | 1.2 |
| 55% Acetonitrile / 45% Water | 6.8 | 1.8 |
| 55% Methanol / 45% Water | 7.5 | 2.1 |
Issue 2: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and quantification.
Potential Causes and Solutions for Peak Tailing
Caption: Troubleshooting guide for addressing peak tailing in HPLC analysis.
Step-by-Step Guide:
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Check for Secondary Interactions: Peak tailing for compounds like sesquiterpenoid lactones can sometimes be caused by interactions with residual silanol groups on the silica-based stationary phase. Adding a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can help to suppress these interactions and improve peak shape.
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Evaluate for Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing. Try diluting your sample and re-injecting to see if the peak shape improves.
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Inspect for System Issues: Extraneous tubing or poorly made connections can introduce dead volume into the system, causing peak broadening and tailing. Ensure all fittings are secure and that the tubing length is minimized.
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Consider the Column's Health: A degraded column with a void at the inlet can also cause peak tailing. If other troubleshooting steps fail, it may be time to replace the column.
Data Presentation: Effect of Mobile Phase Modifier on Peak Asymmetry
| Mobile Phase Modifier | Peak Asymmetry Factor (As) |
| None | 1.8 |
| 0.1% Formic Acid | 1.1 |
| 0.1% Trifluoroacetic Acid | 1.0 |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: Water with 0.1% Formic Acid
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient:
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0-20 min: 40-80% B
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20-25 min: 80-100% B
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25-30 min: 100% B
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30.1-35 min: 40% B (re-equilibration)
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at 210 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be adjusted to achieve optimal resolution for your particular application. Always refer to the manufacturer's instructions for your HPLC system and column.
Scaling up the production of Shizukanolide C for further studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and production of Shizukanolide C. Our aim is to facilitate the scaling up of this promising natural product for further studies by addressing common experimental challenges.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound, particularly focusing on the key [4+2] cycloaddition (Diels-Alder reaction) step.
Issue 1: Low Yield of the Diels-Alder Cycloaddition Product
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Question: My Diels-Alder reaction to form the core structure of this compound is giving a low yield. What are the potential causes and how can I improve it?
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Answer: Low yields in the pivotal [4+2] cycloaddition are a common challenge. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:
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Purity of Reactants: Ensure the diene precursor and the dienophile are of high purity. Impurities can inhibit the reaction or lead to unwanted side products. It is recommended to purify starting materials by flash chromatography if necessary.
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Reaction Temperature: The thermal [4+2] cycloaddition is sensitive to temperature. A study on the synthesis of related lindenane sesquiterpenoid dimers reported an optimal yield of 71% at 200 °C for a key cycloaddition step. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can promote side reactions, such as the Cope rearrangement. We recommend optimizing the temperature in small-scale trials.
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Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. While some thermal cycloadditions are performed neat, high-boiling point, non-polar solvents like toluene or xylene are often used. The solvent can affect the transition state stabilization of the desired cycloaddition pathway.
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Presence of a Base: A unified strategy for the synthesis of lindenane sesquiterpenoid dimers, including this compound, utilizes a base-mediated thermal [4+2] cycloaddition. The presence of a mild base, such as pyridine, can facilitate the in situ generation of the reactive diene from its precursor. Ensure the base is dry and added in the correct stoichiometric ratio.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting materials, while prolonged reaction times at high temperatures can lead to product degradation or byproduct formation.
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Issue 2: Formation of a Cope Rearrangement Byproduct
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Question: I am observing a significant amount of a Cope rearrangement byproduct alongside my desired Diels-Alder adduct. How can I minimize this side reaction?
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Answer: The competition between the desired [4+2] cycloaddition and a[1][1]-sigmatropic (Cope) rearrangement is a known issue in the synthesis of complex cyclic systems.
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Temperature Control: The Cope rearrangement is often favored at higher temperatures. Carefully controlling the reaction temperature to the minimum required for the Diels-Alder reaction can help suppress the formation of the rearrangement byproduct.
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Diene/Dienophile Structure: The propensity for Cope rearrangement is inherent to the structure of the intermediate. While modifying the core structure is not an option when targeting a specific natural product, understanding this competing pathway is crucial for optimization.
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Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular Diels-Alder reaction over the intramolecular Cope rearrangement. However, this must be balanced with solubility and heat transfer considerations, especially during scale-up.
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Issue 3: Difficulty in Purifying the Final Product
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Question: I am struggling to purify this compound from the reaction mixture. What purification strategies are most effective?
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Answer: The purification of complex natural products like this compound can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
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Flash Column Chromatography: This is the most common method for purifying compounds of this complexity. A step-wise gradient elution with a solvent system like hexane/ethyl acetate is often effective. Careful selection of the silica gel mesh size and column dimensions is critical for achieving good separation. Monitoring by TLC with visualization under a UV lamp and staining with reagents like p-anisaldehyde can aid in identifying the product-containing fractions[2].
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Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining high-purity material, especially at larger scales.
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Preparative HPLC: For obtaining highly pure samples for biological assays, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. This technique offers higher resolution than flash chromatography but is typically more expensive and time-consuming for large quantities.
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Frequently Asked Questions (FAQs)
Q1: What is the key reaction for constructing the core of this compound?
A1: The core polycyclic structure of this compound and other lindenane sesquiterpenoid dimers is constructed through a biomimetic [4+2] cycloaddition, also known as a Diels-Alder reaction. This reaction involves the formation of a six-membered ring from a conjugated diene and a dienophile.
Q2: How is the stereoselectivity of the [4+2] cycloaddition controlled?
A2: The stereoselectivity of the Diels-Alder reaction in the synthesis of lindenane dimers is often substrate-controlled, meaning the inherent stereochemistry of the diene and dienophile directs the formation of a specific diastereomer. In the unified strategy, the cycloaddition is reported to produce the major diastereomer with a diastereomeric ratio of >20:1 under thermal conditions[2].
Q3: What are the typical yields for the synthesis of this compound?
A3: The overall yield for the total synthesis of complex natural products like this compound can vary. The unified strategy for lindenane sesquiterpenoid dimers reports yields for key steps. For example, the synthesis of multistalide B and shizukaol C involves a selective esterification of a common intermediate, sarglabolide I, which is obtained in an 87% yield from its precursor in a one-pot protocol[2]. The crucial [4+2] cycloaddition to form a key intermediate has been optimized to a 71% yield.
Q4: Are there any specific safety precautions to consider when scaling up the production of this compound?
A4: Yes, scaling up any chemical synthesis requires careful safety considerations. For the synthesis of this compound, pay particular attention to:
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High-Temperature Reactions: The thermal Diels-Alder reaction is conducted at high temperatures (e.g., 200 °C) in a sealed tube. Ensure appropriate pressure-rated equipment and shielding are used. Proper temperature monitoring and control are crucial to prevent runaway reactions.
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Reagent Handling: Some reagents used in the synthesis may be hazardous. Always consult the Safety Data Sheets (SDS) for all chemicals and use appropriate personal protective equipment (PPE).
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Solvent Handling: Large volumes of flammable organic solvents will be used. Perform all operations in a well-ventilated fume hood, away from ignition sources, and use proper grounding techniques to prevent static discharge.
Data Presentation
Table 1: Reported Yields for Key Steps in the Synthesis of this compound and Related Compounds
| Step | Reactants | Product | Yield (%) | Reference |
| [4+2] Cycloaddition | Diene precursor + Dienophile | Cycloadduct | 71 | |
| Photolytic oxidation/Esterification | Furan-containing intermediate | Sarglabolide I | 87 | [2] |
| Selective Esterification | Sarglabolide I + Acetic anhydride | Multistalide B | N/A | [2] |
| Selective Esterification | Sarglabolide I + Tiglic acid | Shizukaol C | N/A | [2] |
| Base-mediated Dimerization | Diene precursor + Chloranthalactone A | Dimerized intermediate for Shizukaol A | 43 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Thermal [4+2] Cycloaddition
This protocol is based on the unified strategy for the synthesis of lindenane sesquiterpenoid dimers.
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Reagent Preparation: In a flame-dried sealed tube, combine the diene precursor (1.0 eq), the dienophile (1.2 eq), and dry pyridine (2.0 eq).
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Reaction Setup: If a solvent is used, add dry toluene or xylene to achieve the desired concentration.
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Heating: Seal the tube under an inert atmosphere (e.g., argon or nitrogen) and heat the reaction mixture in a sand bath or heating mantle to the optimized temperature (e.g., 200 °C).
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Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC.
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl) to remove pyridine, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
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Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Visualizations
References
Validation & Comparative
Shizukanolide C and Other Sesquiterpenoid Lactones: A Comparative Analysis of Antifungal Efficacy
A comprehensive review of the in vitro antifungal activity of shizukanolide C and other prominent sesquiterpenoid lactones, presenting key experimental data and methodologies for researchers in mycology and drug discovery.
In the ongoing search for novel antifungal agents to combat the rise of drug-resistant fungal pathogens, natural products remain a vital source of chemical diversity and bioactivity. Among these, sesquiterpenoid lactones have emerged as a promising class of compounds with demonstrated antifungal properties. This guide provides a comparative analysis of the antifungal activity of this compound, a notable sesquiterpenoid lactone, against other well-studied compounds of the same class, including costunolide, parthenolide, and eremanthin.
Comparative Antifungal Activity: A Quantitative Overview
The antifungal efficacy of sesquiterpenoid lactones is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits fungal growth. The data summarized below, collated from various in vitro studies, highlights the comparative potency of these natural products against a range of fungal species.
| Compound | Fungal Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Shizukaol C * | Pythium ultimum | 4 | - | |
| Phytophthora infestans | 4 | - | ||
| Botrytis cinerea | 8 | - | ||
| Colletotrichum lagenarium | 16 | - | ||
| Alternaria kikuchiana | 16 | - | ||
| Magnaporthe grisea | 8 | - | ||
| Costunolide | Trichophyton mentagrophytes | 62.5 | - | |
| Trichophyton simii | 31.25 | - | ||
| Trichophyton rubrum 296 | 31.25 | - | ||
| Trichophyton rubrum 57 | 62.5 | - | ||
| Epidermophyton floccosum | 125 | - | ||
| Scopulariopsis sp. | 250 | - | ||
| Aspergillus niger | 250 | - | ||
| Curvularia lunata | 125 | - | ||
| Magnaporthe grisea | 250 | - | ||
| Nigrospora spp. | - | 0.48 | ||
| Rhizoctonia solani | - | 2.92 | ||
| Helminthosporium spp. | - | 2.96 | ||
| Parthenolide | Alternaria alternata | - | 4.07 | |
| Fusarium culmorum | - | 50.27 | ||
| Eremanthin | Trichophyton mentagrophytes | 125 | - | |
| Trichophyton simii | 62.5 | - | ||
| Trichophyton rubrum 296 | 62.5 | - | ||
| Trichophyton rubrum 57 | 250 | - | ||
| Epidermophyton floccosum | 125 | - | ||
| Aspergillus niger | 125 | - | ||
| Curvularia lunata | 250 | - | ||
| Magnaporthe grisea | 250 | - |
Note: Shizukaol C is a dimeric sesquiterpene closely related to this compound and is presented here as a representative of this structural class due to the availability of specific MIC data.
The data indicates that shizukaol C exhibits potent antifungal activity, particularly against plant pathogenic fungi, with MIC values as low as 4 µg/mL. In comparison, costunolide and eremanthin show a broader range of activity, with notable efficacy against dermatophytes. Parthenolide's potency is presented as EC50 values, which represent the concentration required to inhibit 50% of fungal growth.
Experimental Protocols
The following is a detailed methodology for a standard broth microdilution antifungal susceptibility assay, a common method used to determine the MIC of antifungal compounds.
1. Inoculum Preparation:
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Fungal Strains: Fungal isolates are cultured on an appropriate medium, such as Potato Dextrose Agar (PDA) for filamentous fungi or Sabouraud Dextrose Agar (SDA) for yeasts, and incubated at a suitable temperature (typically 28-35°C) until sufficient growth and sporulation are observed.
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Spore/Conidial Suspension: For filamentous fungi, the surface of the culture is gently scraped with a sterile loop after flooding with sterile saline or a 0.05% Tween 80 solution to dislodge the conidia. The resulting suspension is then filtered through sterile gauze to remove hyphal fragments. For yeasts, colonies are suspended directly in sterile saline.
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Inoculum Adjustment: The concentration of the spore or yeast suspension is adjusted to a final concentration of approximately 1 x 10^4 to 5 x 10^4 CFU/mL (Colony Forming Units per milliliter). This is typically achieved by spectrophotometric methods or by using a hemocytometer for direct counting.
2. Broth Microdilution Assay:
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Medium: A standardized broth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS (3-(N-morpholino)propanesulfonic acid), is commonly used.
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Compound Preparation: The test compounds (sesquiterpenoid lactones) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A serial two-fold dilution of each compound is then prepared in the broth medium in a 96-well microtiter plate.
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Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
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Controls: Positive (fungus in broth without any compound) and negative (broth only) controls are included on each plate. A solvent control (fungus in broth with the same concentration of DMSO used for the highest compound concentration) is also included to ensure the solvent does not inhibit fungal growth.
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Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (typically 24-72 hours), depending on the growth rate of the fungus.
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MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Mechanism of Action: A Look into Fungal Signaling
The precise mechanisms by which sesquiterpenoid lactones exert their antifungal effects are still under investigation. However, a primary proposed mechanism involves the disruption of the fungal cell membrane. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.
Another potential target is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its inhibition disrupts membrane integrity and function. While direct inhibition of specific enzymes in this pathway by sesquiterpenoid lactones is yet to be definitively proven, it remains a plausible mechanism of action.
Below is a diagram illustrating a generalized workflow for antifungal susceptibility testing, a critical process in the evaluation of compounds like this compound.
Caption: Workflow for Antifungal Susceptibility Testing.
The following diagram illustrates a simplified hypothetical signaling pathway that could be disrupted by sesquiterpenoid lactones, leading to fungal cell death.
Caption: Disruption of Fungal Cell Membrane Integrity.
Comparative Analysis of Lindenane Sesquiterpenoids: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of lindenane sesquiterpenoids, a class of natural products structurally related to Shizukanolide C. The information is compiled from recent studies on derivatives isolated from Sarcandra glabra and Chloranthus holostegius.
Lindenane sesquiterpenoids, characterized by their complex and diverse structures, have garnered significant attention for their potent anti-inflammatory and cytotoxic activities. Understanding the relationship between their structural features and biological effects is crucial for the development of new therapeutic agents. This guide summarizes key quantitative data, outlines experimental methodologies, and visually represents experimental workflows to facilitate further research in this area.
Quantitative Biological Activity Data
The biological activities of various lindenane sesquiterpenoid dimers have been evaluated, primarily focusing on their anti-inflammatory and cytotoxic effects. The following tables summarize the half-maximal inhibitory concentrations (IC50) for nitric oxide (NO) production, interleukin-1β (IL-1β) release, and cytotoxicity against various cancer cell lines.
Table 1: Anti-inflammatory Activity of Lindenane Sesquiterpenoid Dimers
| Compound | NO Production IC50 (μM) in RAW264.7 Cells | NO Production IC50 (μM) in BV-2 Cells | IL-1β Release Inhibition in THP-1 cells |
| Sarglaroid A (1) | 19.8 ± 1.06[1][2] | - | - |
| Compound 13 | 10.7 ± 0.25[1][2] | - | - |
| Chloranholide Q (21) | - | 3.18 | - |
| Chloranholide R (22) | - | 4.65 | - |
| Chloranholide S (23) | - | 6.24 | - |
| Chloranholide T (24) | - | 7.81 | - |
| Compound 26 | - | 11.46 | - |
| Compound 30 | - | 9.83 | - |
| Compound 32 | - | 5.27 | - |
| Compound 36 | - | 8.55 | - |
| Quercetin (Positive Control) | - | >50 | - |
| Dexamethasone (Positive Control) | - | - | IC50 provided in some studies |
Note: '-' indicates data not available in the cited sources.
Table 2: Cytotoxic Activity of Lindenane Sesquiterpenoid Dimers
| Compound | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) |
| Sarglaroid B (2) | 5.4[1][2] | 7.8[1][2] |
| Sarglaroid C (3) | 10.2[1][2] | 9.5[1][2] |
Structure-Activity Relationship Insights
Analysis of the biological data for lindenane sesquiterpenoid dimers has revealed several key structural features that influence their anti-inflammatory activity. A study on dimers from Chloranthus holostegius highlighted that two essential functional groups play an indispensable role in their anti-inflammatory effects[3]. While the specific groups were not detailed in the abstract, this suggests that targeted modification of the lindenane scaffold can significantly impact bioactivity.
The potent anti-inflammatory activity, as indicated by the low micromolar IC50 values for inhibition of NO production, suggests that the dimeric nature of these compounds may be crucial for their interaction with biological targets. For instance, Sarglaroid A, a rare 8,9-seco lindenane dimer with a unique 5/5/5 tricyclic system, demonstrated significant inhibitory effects on NO production[1][2].
Furthermore, the cytotoxic activities of Sarglaroids B and C against breast cancer cell lines (MCF-7 and MDA-MB-231) indicate that minor structural variations between these dimers can lead to differential cytotoxicity profiles[1][2].
Experimental Protocols
The following are generalized protocols for the key biological assays based on the methodologies described in the cited literature.
1. Nitric Oxide (NO) Production Inhibition Assay in RAW264.7/BV-2 Macrophages
-
Cell Culture: RAW264.7 or BV-2 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at a specific wavelength (typically 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
IC50 values are determined from the dose-response curves.
-
-
Cytotoxicity Assessment: The viability of the cells after treatment with the compounds is assessed using the MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
2. Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.
-
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-inflammatory activity of the tested compounds.
Caption: Workflow for in vitro anti-inflammatory activity screening.
This guide provides a foundational understanding of the SAR of lindenane sesquiterpenoids based on currently available data. Further research involving the synthesis and biological evaluation of a broader range of this compound derivatives is necessary to delineate more precise structure-activity relationships and to unlock the full therapeutic potential of this promising class of natural products.
References
- 1. Anti-Inflammatory Lindenane Sesquiterpenoid Dimers from the Roots of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Overview of Shizukanolide C in Chloranthus Species: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Chloranthus is a known source of structurally diverse and biologically active sesquiterpenoids, including lindenane-type dimers like the shizukanolides. These compounds have garnered interest for their potential anti-inflammatory and neuroprotective properties. Shizukanolide C, in particular, is a compound of significant interest. Understanding its distribution and concentration in different Chloranthus species is a crucial step for phytochemical research and potential drug development.
Quantitative Data on this compound Content
As of the latest literature review, a direct comparative study quantifying this compound across multiple Chloranthus species has not been published. However, various studies have confirmed the presence of shizukanolides and other related sesquiterpenoids in species such as Chloranthus henryi, Chloranthus japonicus, and Chloranthus serratus. The following table provides a qualitative summary and a template for researchers to populate with their own quantitative data.
| Chloranthus Species | This compound Presence | This compound Content (mg/g dry weight) | Other Related Shizukanolides Identified | Reference |
| Chloranthus henryi | Reported | Not Quantitatively Reported | Shizukaol B, Shizukanolide E | [1][2] |
| Chloranthus japonicus | Reported | Not Quantitatively Reported | Shizukaol D | [3] |
| Chloranthus serratus | Reported | Not Quantitatively Reported | Not Specified | |
| Chloranthus fortunei | Reported | Not Quantitatively Reported | Shizukaol B, Shizukaol C | [1] |
Experimental Protocols
To facilitate comparative analysis, a standardized and validated experimental protocol is essential. The following methodology is a comprehensive approach for the extraction and quantification of this compound from Chloranthus plant material, based on established analytical techniques for sesquiterpenoids.
Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy plant material (e.g., leaves, stems, roots) from positively identified Chloranthus species.
-
Drying: Air-dry the plant material in the shade at room temperature until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder (40-60 mesh) using a laboratory mill.
-
Storage: Store the powdered plant material in airtight containers, protected from light and moisture, at 4°C until extraction.
Extraction of this compound
-
Solvent Extraction:
-
Weigh 10 g of powdered plant material and place it in a flask.
-
Add 100 mL of 80% methanol (v/v).
-
Perform ultrasonic-assisted extraction for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Dissolve the crude extract in 10 mL of methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the dissolved extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.
-
Elute the target compounds with 10 mL of 80% methanol.
-
Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitute the residue in 1 mL of methanol for HPLC analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-20 min: 30-60% A
-
20-35 min: 60-80% A
-
35-40 min: 80% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by serial dilution.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantification of this compound in Chloranthus species.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
Some shizukanolides, such as Shizukaol D from Chloranthus japonicus, have been reported to interact with key cellular signaling pathways like the AMP-activated protein kinase (AMPK) pathway.[3] The following diagram provides a simplified representation of this pathway, which is relevant to the bioactivity of these compounds.
Caption: Simplified AMPK signaling pathway modulated by Shizukaol D.
References
Scant In Vivo Evidence for Shizukanolide C Underscores Need for Further Research, In Vitro Data on Derivatives Show Anti-Inflammatory Promise
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature reveals a notable absence of in vivo animal model studies confirming the anti-inflammatory effects of Shizukanolide C. This data gap prevents a direct comparison of its efficacy against other anti-inflammatory agents in a preclinical setting. However, recent in vitro research on closely related derivatives, peroxidized chlorahololide-type dimers, demonstrates significant anti-inflammatory potential, warranting further investigation into this class of compounds.
This guide provides a comparative analysis based on the available in vitro data for this compound derivatives against the well-established steroidal anti-inflammatory drug, Dexamethasone. The data is centered on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard cellular model for assessing anti-inflammatory activity.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The following table summarizes the inhibitory activity of this compound derivatives and Dexamethasone on nitric oxide production in LPS-stimulated RAW 264.7 macrophages. Lower IC50 values indicate greater potency.
| Compound/Drug | In Vitro Model | Target | Potency (IC50) |
| Peroxidized Chlorahololide-Type Dimers (this compound Derivatives) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | More potent than shizukaol precursors |
| Dexamethasone | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | ~1.8 ng/mL (~4.6 nM)[1] |
Note: A specific IC50 value for the peroxidized chlorahololide-type dimers was not provided in the primary literature, only a qualitative comparison to their less active shizukaol precursors.
Experimental Protocols
In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a widely accepted method for screening potential anti-inflammatory compounds.
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: The cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cultured cells are pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) or a standard anti-inflammatory drug (e.g., Dexamethasone) for a defined period, typically 1-2 hours.
-
Inflammation Induction: Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only) are included.
-
Incubation: The plates are incubated for a further 24 hours to allow for the production of inflammatory mediators, including nitric oxide.
-
Nitric Oxide Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is quantified using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric reaction.
-
Data Analysis: The absorbance is measured using a microplate reader, and the concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The percentage of inhibition of NO production by the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in LPS-induced inflammation in macrophages and the general experimental workflow for assessing the anti-inflammatory activity of a test compound.
Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.
References
Cross-validation of Shizukanolide C's bioactivity in different cell lines.
A detailed guide for researchers, scientists, and drug development professionals on the diverse biological activities of Shizukanolide C and its related compounds.
This compound, a sesquiterpenoid lactone primarily isolated from plants of the Chloranthus genus, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the bioactivity of this compound and its analogs in different cell line models, highlighting its anti-inflammatory, antioxidant, and cytotoxic effects. The data presented herein is compiled from various studies to offer a cross-validated perspective on its potential as a lead compound in drug discovery.
Comparative Bioactivity Data
The following table summarizes the quantitative data on the bioactivity of this compound's close analog, Shizukahenriol, in a microglial cell line, and other related lindenane sesquiterpenoids in various human cancer cell lines. This comparative data showcases the differential effects of these structurally similar compounds on distinct cell types.
| Compound | Cell Line | Bioactivity | IC50 / EC50 | Assay |
| Shizukahenriol | BV-2 (Mouse Microglia) | Anti-inflammatory (NO Production Inhibition) | Not explicitly defined | Griess Assay |
| BV-2 (Mouse Microglia) | Antioxidant (Nrf2 Activation) | Not explicitly defined | Luciferase Reporter Assay | |
| Lindenane Sesquiterpenoid Derivative (3a) | HEL (Human Erythroleukemia) | Cytotoxicity | 1.322 ± 0.08 µM | MTT Assay |
| K562 (Human Myelogenous Leukemia) | Cytotoxicity | 3.215 ± 0.15 µM | MTT Assay | |
| A549 (Human Lung Carcinoma) | Cytotoxicity | 4.872 ± 0.21 µM | MTT Assay | |
| PC3 (Human Prostate Carcinoma) | Cytotoxicity | 5.113 ± 0.28 µM | MTT Assay | |
| LNcap (Human Prostate Carcinoma) | Cytotoxicity | 6.541 ± 0.32 µM | MTT Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Anti-inflammatory and Antioxidant Activity in BV-2 Microglial Cells (Shizukahenriol)
1. Cell Culture:
-
BV-2 immortalized murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
BV-2 cells are seeded in 96-well plates and pre-treated with various concentrations of Shizukahenriol for 1 hour.
-
Inflammation is induced by treating the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-treated control cells.
3. Nrf2 Activation Assay (Luciferase Reporter Assay):
-
BV-2 cells are transiently transfected with a plasmid containing the antioxidant response element (ARE) promoter linked to a luciferase reporter gene.
-
Transfected cells are treated with Shizukahenriol for a specified period.
-
Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
An increase in luciferase activity indicates the activation of the Nrf2 transcription factor.
4. Cell Viability Assay (CCK-8 Assay):
-
To assess the cytotoxicity of the compound, BV-2 cells are treated with various concentrations of Shizukahenriol for 24 hours.
-
Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 1-4 hours.
-
The absorbance is measured at 450 nm, which is proportional to the number of viable cells.
Cytotoxicity in Human Cancer Cell Lines (Lindenane Sesquiterpenoids)
1. Cell Culture:
-
Human cancer cell lines (PC3, LNcap, A549, K562, and HEL) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the lindenane sesquiterpenoid derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing the Molecular Pathways and Workflows
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflows for assessing bioactivity.
Caption: Contrasting signaling pathways of related compounds.
Caption: Bioactivity relationship across cell types.
Synthetic vs. Natural Shizukanolide C: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of synthetic Shizukanolide C and its naturally occurring counterpart. This compound, a lindenane-type sesquiterpenoid dimer, has garnered interest for its potential therapeutic properties. While direct comparative studies on the efficacy of synthetic versus natural this compound are not extensively available in peer-reviewed literature, this document synthesizes existing data on closely related analogs and outlines the established methodologies for evaluating its biological activity. The data presented is extrapolated from studies on similar lindenane sesquiterpenoid dimers to provide a predictive comparison.
Data Presentation: Biological Activity of Shizukanolide Analogs
The biological activities of lindenane-type sesquiterpenoid dimers, structurally similar to this compound, have been evaluated for their anti-inflammatory and cytotoxic effects. The following tables summarize the quantitative data from studies on these related compounds.
Table 1: Anti-inflammatory Activity of Lindenane Sesquiterpenoid Dimers
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Shizukaol D | RAW264.7 | Nitric Oxide (NO) Inhibition | Not specified | [1] |
| Sarcandrolide E | RAW264.7 | Nitric Oxide (NO) Inhibition | Not specified | [1] |
| Chloranholides (21-24, 26, 30, 32, 36) | BV-2 | Nitric Oxide (NO) Inhibition | 3.18 - 11.46 | [2] |
Table 2: Cytotoxic Activity of Lindenane Sesquiterpenoid Dimers
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Chlorahololide D | MCF-7 (Breast Cancer) | MTT Assay | 6.7 | [3] |
| Chlorahololide D | HepG2 (Liver Cancer) | MTT Assay | 13.7 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of comparative studies for synthetic and natural this compound.
Total Synthesis of this compound
A unified strategy for the total synthesis of lindenane sesquiterpenoid [4+2] dimers, including Shizukaol C, has been developed.[4] This approach relies on a crucial base-mediated thermal [4+2] cycloaddition between a common furyl diene, generated in situ, and a suitable dienophile.[4] This strategy allows for the divergent synthesis of various lindenane dimers.[4]
Experimental Workflow for Total Synthesis
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition
This protocol is based on the methodology used for evaluating the anti-inflammatory effects of Shizukaol D and Sarcandrolide E.[1]
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and incubated.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (natural or synthetic this compound) for a defined period.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response, except in the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.
-
Data Analysis: The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is calculated.
Experimental Workflow for NO Inhibition Assay
Cytotoxicity Assay: MTT Assay
This protocol is based on the methodology used to assess the cytotoxicity of Chlorahololide D.[3]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC₅₀ value, representing the concentration that causes 50% inhibition of cell growth, is determined.
Signaling Pathways
Lindenane-type sesquiterpenoid dimers are known to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Signaling Pathway
Studies on Shizukaol D and Sarcandrolide E suggest that these compounds mitigate inflammation by inhibiting the Toll-like receptor (TLR) signaling pathway.[1] This inhibition leads to the downstream suppression of the MyD88-dependent pathway, subsequently affecting the activation of NF-κB and MAPK signaling cascades.[1]
Cytotoxicity-Related Signaling Pathway
The cytotoxic effects of the related compound, Chlorahololide D, have been linked to the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway, which plays a crucial role in cell migration and survival.[3]
References
- 1. Lindenane-Type Sesquiterpene Dimers Mitigate Lipopolysaccharide-Induced Inflammation by Inhibiting Toll-Like Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Shizukanolide C with known antifungal drugs.
For Researchers, Scientists, and Drug Development Professionals
Shizukanolide C, a dimeric sesquiterpene isolated from Chloranthus japonicus Sieb, has emerged as a compound of interest due to its documented antifungal properties. This guide provides a comprehensive comparison of this compound with established antifungal drugs, summarizing the available experimental data to highlight its potential and outline avenues for future research.
Comparative Analysis of Antifungal Activity
Quantitative data on the antifungal efficacy of this compound is primarily available for plant pathogenic fungi.[1] To provide a comparative perspective, this data is presented alongside the activity of other lindenane sesquiterpenoids against human pathogens and the established efficacy of common antifungal drugs against clinically relevant fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and Related Compounds
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Pythium ultimum | 4-16 | [1] |
| Phytophthora infestans | 4-16 | [1] | |
| Botrytis cinerea | 4-16 | [1] | |
| Colletotrichum lagenarium | 4-16 | [1] | |
| Alternaria kikuchiana | 4-16 | [1] | |
| Magnaporthe grisea | 4-16 | [1] | |
| Other Lindenane Sesquiterpenoids | Candida albicans | 4-8 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) Ranges of Common Antifungal Drugs
| Drug Class | Drug Name | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) |
| Azoles | Fluconazole | 0.25 - 16 | Not typically active |
| Voriconazole | 0.015 - 0.125 | 0.125 - 2 | |
| Polyenes | Amphotericin B | 0.06 - 1.0 | 0.5 - 2 |
| Echinocandins | Caspofungin | 0.015 - 1.0 | 0.008 - 0.03 (MEC) |
Note: MEC (Minimum Effective Concentration) is often used for echinocandins against molds and represents the lowest concentration showing aberrant growth.
Mechanism of Action: A Comparative Overview
The precise antifungal mechanism of this compound has not been fully elucidated. However, insights can be drawn from studies on other lindenane sesquiterpenoids, which have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells. This suggests a potential for targeting fundamental cellular processes that may also be relevant in fungal cells.
In contrast, established antifungal drugs have well-defined mechanisms of action that primarily target the fungal cell membrane or cell wall.
Table 3: Mechanism of Action of Major Antifungal Drug Classes
| Drug Class | Primary Target | Mechanism of Action |
| Azoles | Lanosterol 14-α-demethylase (Erg11) | Inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane function and integrity. |
| Polyenes | Ergosterol | Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death. |
| Echinocandins | β-(1,3)-D-glucan synthase | Inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall, resulting in a weakened cell wall and osmotic instability. |
Based on the anti-cancer activity of related compounds, a hypothetical mechanism for lindenane sesquiterpenoids could involve the inhibition of critical signaling pathways such as the MAPK pathway, which is also present in fungi and regulates processes like morphogenesis and stress response.
Cytotoxicity and Safety Profile
Currently, there is no specific data on the cytotoxicity of this compound against mammalian cell lines. However, studies on other lindenane sesquiterpenoid dimers have reported cytotoxic effects against various human cancer cell lines, with IC50 values in the micromolar range. For example, Shimianolide D, a related compound, exhibited an IC50 value of 15.6 µM against the HL-60 human leukemia cell line.[3] While this indicates potential bioactivity, it also underscores the need for thorough cytotoxicity testing against non-cancerous mammalian cells to determine the therapeutic index of this compound.
Experimental Protocols
To facilitate further research and a more direct comparison, detailed methodologies for key experiments are provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: A serial two-fold dilution of this compound and comparator drugs is prepared in a 96-well microtiter plate using RPMI 1640 as the diluent.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well.
MTT Assay for Mammalian Cell Cytotoxicity
This protocol assesses the effect of a compound on the metabolic activity of mammalian cells, which is an indicator of cell viability.
-
Cell Seeding: Mammalian cells (e.g., Vero or HEK293) are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent) are included. The cells are incubated for another 24-48 hours.
-
MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle control.
Conclusion and Future Directions
This compound demonstrates promising antifungal activity against plant pathogenic fungi. While data on its efficacy against human pathogens is currently lacking, the activity of related lindenane sesquiterpenoids against Candida albicans suggests that this compound warrants further investigation as a potential antifungal lead compound.
Future research should prioritize:
-
Screening against a broad panel of clinically relevant fungi , including azole- and echinocandin-resistant strains.
-
Elucidation of its specific mechanism of antifungal action.
-
Comprehensive cytotoxicity testing against a variety of normal mammalian cell lines to establish its safety profile.
Such studies are essential to fully understand the therapeutic potential of this compound and its prospects for development as a novel antifungal agent.
References
Safety Operating Guide
Proper Disposal of Shizukanolide C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Shizukanolide C, a sesquiterpene lactone.
When handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.[1] In the absence of explicit instructions, the following procedures, based on general best practices for hazardous chemical waste disposal, should be followed.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment should be conducted. While a specific, detailed SDS for this compound was not found, related compounds and general chemical safety principles dictate the use of appropriate personal protective equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
Disposal of Pure this compound and Concentrated Solutions
Pure or concentrated forms of this compound should be treated as hazardous chemical waste.
Procedure:
-
Container: Place the waste in a clearly labeled, sealed, and appropriate waste container. The container should be compatible with the chemical and its solvent.
-
Labeling: The label should clearly state "Hazardous Waste" and include the chemical name (this compound), concentration, and any solvents present.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Disposal of Dilute Solutions of this compound
Dilute solutions, such as those resulting from experimental procedures, must also be disposed of as hazardous waste. Do not dispose of solutions containing this compound down the drain.
Procedure:
-
Collection: Collect all dilute aqueous and solvent-based solutions containing this compound in a designated hazardous waste container.
-
Segregation: Keep halogenated and non-halogenated solvent waste streams separate to facilitate proper disposal.
-
Labeling and Storage: As with concentrated waste, ensure the container is properly labeled with all components and stored safely.
-
Disposal: Utilize your institution's chemical waste program for final disposal.
Management of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of accordingly.
Procedure:
-
Solid Waste: Place all contaminated solid waste into a designated hazardous waste bag or container.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant (this compound).
-
Disposal: Dispose of the contaminated solid waste through your institution's hazardous waste management service.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent) to contain the spill.
-
Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Dispose: Place the collected waste into a sealed, labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 78749-47-0 | [1][3] |
| Molecular Formula | C15H18O2 | [4] |
| Molecular Weight | 230.30 g/mol | [5] |
Experimental Workflow: this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the proper disposal of this compound waste streams.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. Shizukanolide | TargetMol [targetmol.com]
- 5. Shizukanolide | C15H18O2 | CID 333362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Shizukanolide C
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Shizukanolide C. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this sesquiterpenoid lactone.
Chemical and Physical Properties
A summary of the key quantitative data for this compound and a related compound is presented below for easy reference and comparison.
| Property | Shizukanolide | General Sesquiterpenoid Lactone (Illustrative) |
| Molecular Formula | C15H18O2 | - |
| Molecular Weight | 230.30 g/mol [1] | - |
| CAS Number | 78749-47-0[2] | - |
| Appearance | Not specified | Liquid |
| Acute Toxicity (Oral) | Not available | LD50 Oral - Rat - 4,500 mg/kg |
Hazard Identification and Precautionary Measures
This compound is a sesquiterpenoid lactone. While specific toxicity data for this compound is limited, related compounds are known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is also noted to be toxic to aquatic life.
Hazard Statements:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H401: Toxic to aquatic life.
Precautionary Statements:
-
P261: Avoid breathing mist or vapors.
-
P264: Wash skin thoroughly after handling.
-
P272: Contaminated work clothing must not be allowed out of the workplace.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ eye protection/ face protection.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles that provide a complete seal.[3] A face shield should be worn in addition to goggles when there is a splash hazard.[3] |
| Skin Protection | Wear a lab coat or chemical-resistant coveralls. Ensure that long pants and closed-toe shoes are worn.[4] Pant legs should be worn outside of boots to prevent chemicals from entering.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[4] Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contaminated. |
| Respiratory Protection | If working in a poorly ventilated area or if there is a risk of aerosol formation, use a NIOSH-approved respirator with an appropriate organic vapor cartridge. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Area Designation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Designate a specific area for handling this compound and ensure it is clearly marked.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Keep a spill kit readily available.
-
-
Donning PPE:
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Handling the Compound:
-
In Case of Exposure:
-
If on skin: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
-
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations and critical safety checkpoints when working with this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
